molecular formula C21H19N3O4 B133331 Desmethylene Tadalafil CAS No. 171489-03-5

Desmethylene Tadalafil

Cat. No.: B133331
CAS No.: 171489-03-5
M. Wt: 377.4 g/mol
InChI Key: HZSPPSAESSMSNY-FOIQADDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethylene Tadalafil is a structurally characterized impurity and metabolite of the active pharmaceutical ingredient (API) Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor . This compound serves as a critical reference standard in pharmaceutical research and development, primarily for analytical method development (AMD) and method validation (AMV) . Its application is indispensable for Quality Control (QC) procedures during the synthesis and formulation stages of Tadalafil-based drug products, ensuring compliance with stringent regulatory standards . The use of a well-characterized standard like this compound is vital for identifying and quantifying this specific impurity, contributing directly to the safety profile and quality of the final drug product in Abbreviated New Drug Applications (ANDA) and commercial production . By providing traceability to pharmacopeial standards such as those from the USP or EP, this high-purity material supports researchers in maintaining accuracy and consistency in their analytical data . This product is supplied for analytical purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,8R)-2-(3,4-dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSPPSAESSMSNY-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432069
Record name Desmethylene Tadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171489-03-5
Record name Tadalafil catechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171489035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylene Tadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TADALAFIL CATECHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15IBL77N0L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Desmethylene Tadalafil

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of this compound. This compound is a known metabolite and impurity of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Understanding the characteristics of such related substances is critical for drug development, quality control, and regulatory compliance.

Chemical Identity and Structure

This compound, also known as Tadalafil Catechol, is derived from Tadalafil by the removal of a methylene (B1212753) group from the methylenedioxyphenyl moiety, resulting in a dihydroxyphenyl (catechol) group.[1] This structural modification alters its physicochemical properties.

The definitive chemical structure is identified by its IUPAC name: (6R,12aR)-6-(3,4-dihydroxyphenyl)-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione.[1][2][4][5][6]

Logical Structure Diagram

G cluster_core Pyrazino[1',2':1,6]pyrido[3,4-b]indole Core cluster_substituents Substituents Indole Indole Ring Pyrido Fused Pyrido Ring Indole->Pyrido fused Pyrazino Fused Pyrazino Ring Pyrido->Pyrazino fused Core Core Tetracyclic System Catechol 3,4-Dihydroxyphenyl (Catechol) Group Methyl N-Methyl Group Dione Dione Group (C=O x2) Core->Catechol at C6 (R) Core->Methyl at N2 Core->Dione at C1, C4

Caption: Logical connectivity of this compound's core structure and key functional groups.

Physicochemical and Analytical Data

The fundamental properties of this compound are summarized below. This data is essential for its identification, quantification, and stability assessment.

Table 1: Chemical Identifiers and Properties
PropertyValueReference
CAS Number 171489-03-5[1][4][5][6][7]
Molecular Formula C₂₁H₁₉N₃O₄[1][2][5][8]
Molecular Weight 377.40 g/mol [1][2][4][6][7]
Accurate Mass 377.1376[1][8]
IUPAC Name (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[1][2][4]
Synonyms Tadalafil Catechol, Tadalafil Desmethylene Impurity[1][2]
InChI Key HZSPPSAESSMSNY-FOIQADDNSA-N[1][4][6]
SMILES CN1CC(=O)N2--INVALID-LINK--C1=O[8]
Table 2: Quantitative Analytical Data
AnalysisValueReference
Elemental Analysis C: 66.83%, H: 5.07%, N: 11.13%, O: 16.96%[1]
Purity (by HPLC) ≥98% (Typical)[2]

Relationship to Tadalafil

This compound is a metabolite formed from Tadalafil through the cleavage of the methylenedioxy bridge. This biotransformation is a key step in the metabolism of Tadalafil.

Tadalafil_Metabolism Tadalafil Tadalafil (C₂₂H₁₉N₃O₄) Methylenedioxyphenyl Group Process Metabolic Cleavage (O-dealkylation) Tadalafil->Process Metabolite This compound (C₂₁H₁₉N₃O₄) Catechol Group Process->Metabolite

Caption: Metabolic conversion of Tadalafil to this compound.

Experimental Protocols

While specific experimental parameters vary between laboratories, the following sections outline generalized protocols for the analytical characterization of this compound, as suggested by documentation from chemical suppliers.[9][10]

High-Performance Liquid Chromatography (HPLC)

This protocol is for determining the purity of this compound.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 3.0).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 285 nm.

  • Sample Preparation : Dissolve a precisely weighed sample (approx. 1 mg) in a suitable solvent (e.g., acetonitrile/water) to a final concentration of 0.1 mg/mL.

  • Analysis : Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS)

This protocol is for confirming the molecular weight and elemental composition.

  • Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode : Positive ion mode is typically used.

  • Sample Infusion : The sample solution from the HPLC or a separately prepared solution (approx. 10 µg/mL in methanol) is infused directly into the source.

  • Data Acquisition : Acquire full scan mass spectra over a range of m/z 100-1000.

  • Analysis : Identify the protonated molecular ion [M+H]⁺. For this compound (C₂₁H₁₉N₃O₄, exact mass 377.1376), the expected m/z for [M+H]⁺ would be approximately 378.1449. The high-resolution data confirms the elemental formula.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

This protocol is for structural elucidation and confirmation.

  • Instrumentation : NMR spectrometer operating at a frequency of 400 MHz or higher.

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition : Acquire a standard proton spectrum.

  • Analysis : The resulting spectrum is analyzed for chemical shifts, coupling constants, and integration values to confirm the proton environment of the molecule, which should be consistent with the structure of this compound.

Analytical Characterization Workflow

The logical flow for identifying and characterizing a reference standard like this compound involves multiple orthogonal techniques.

workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation & Reporting start Reference Material (this compound) dissolve Dissolution in Appropriate Solvents start->dissolve hplc HPLC Purity Assessment Retention Time dissolve->hplc ms Mass Spectrometry (MS) Molecular Weight Elemental Formula dissolve->ms nmr ¹H-NMR Spectroscopy Structural Confirmation dissolve->nmr data_analysis Data Analysis & Structure Verification hplc->data_analysis ms->data_analysis nmr->data_analysis coa Certificate of Analysis (CoA) Generation data_analysis->coa

Caption: A typical workflow for the analytical characterization of this compound.

References

Desmethylene Tadalafil: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of Desmethylene Tadalafil, a key metabolite and impurity of the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. This document outlines its chemical properties, presumed mechanism of action based on its parent compound, and relevant experimental protocols where it serves as a critical reference standard.

Core Chemical and Physical Data

This compound, a catechol derivative of Tadalafil, possesses distinct physical and chemical properties crucial for its identification and quantification in analytical settings. The primary data for this compound are summarized below.

PropertyValueCitation
CAS Number 171489-03-5[1][2]
Molecular Formula C₂₁H₁₉N₃O₄[1]
Molecular Weight 377.40 g/mol [1]
IUPAC Name (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[3][4]
Synonyms Tadalafil Catechol

Presumed Signaling Pathway and Mechanism of Action

While specific signaling pathway studies for this compound are not extensively available, it is identified as a phosphodiesterase 5 (PDE5) inhibitor.[1][2] Its mechanism of action is therefore presumed to be analogous to that of Tadalafil, which is well-documented.

Tadalafil enhances erectile function by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[5] Sexual stimulation triggers the local release of nitric oxide (NO), which in turn stimulates guanylate cyclase to produce cGMP.[6] Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow.[5] By inhibiting PDE5, Tadalafil ensures a higher concentration of cGMP, thus prolonging its vasodilatory effects.[5][6] It is important to note that without initial sexual stimulation to trigger the NO-cGMP cascade, PDE5 inhibitors have no effect.[5]

The following diagram illustrates the established signaling pathway for Tadalafil, which serves as the putative mechanism for this compound.

Tadalafil_Signaling_Pathway cluster_stimulation Initiation cluster_cellular Cellular Response cluster_inhibition Inhibition Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (Active) NO_Release->Guanylate_Cyclase Activates cGMP cGMP Guanylate_Cyclase->cGMP Converts GTP GTP GTP->Guanylate_Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 cGMP->PDE5 Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation GMP 5'-GMP (Inactive) PDE5->GMP Degrades Desmethylene_Tadalafil Desmethylene Tadalafil Desmethylene_Tadalafil->PDE5 Inhibits

Putative signaling pathway of this compound.

Experimental Protocols

This compound is primarily utilized as a reference standard in the analytical development and quality control of Tadalafil formulations.[3] Below are outlines of relevant experimental methodologies.

Analytical Method Development via RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for the analysis of Tadalafil and its impurities, including this compound.

Objective: To develop and validate a method for the quantification of Tadalafil and its related substances in bulk and pharmaceutical dosage forms.

Materials and Instrumentation:

  • HPLC System: Agilent 1120 Compact LC or equivalent with UV/PDA detector.[7]

  • Column: Agilent Zorbax Poroshell 120EC-C18 (100 x 4.6 mm, 2.7 µm) or equivalent.[7]

  • Mobile Phase: Acetonitrile and water (40:60 v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[8]

  • Standards: Tadalafil reference standard, this compound reference standard.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve Tadalafil and this compound reference standards in the mobile phase to prepare stock solutions (e.g., 1000 µg/mL). Further dilute to create working standards at desired concentrations (e.g., 20 µg/mL).[7]

  • Sample Preparation (Tablets): Weigh and finely powder a set number of tablets. Transfer an amount of powder equivalent to a specific dose of Tadalafil into a volumetric flask. Add mobile phase, sonicate to dissolve, and dilute to the final volume. Filter the solution before injection.[9]

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and measure the peak areas.

  • Quantification: Compare the peak area of this compound in the sample chromatogram to that of the reference standard to determine its concentration.

The following diagram outlines a general workflow for this analytical process.

HPLC_Workflow Start Start Prep_Standards Prepare Reference Standard Solutions (Tadalafil & this compound) Start->Prep_Standards Prep_Sample Prepare Sample Solution (from bulk or tablets) Start->Prep_Sample HPLC_Analysis RP-HPLC Analysis Prep_Standards->HPLC_Analysis Prep_Sample->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Peak_Analysis Peak Integration & Analysis Data_Acquisition->Peak_Analysis Quantification Quantify Impurities (e.g., this compound) Peak_Analysis->Quantification End End Quantification->End

References

The Genesis of a Metabolite: An In-depth Technical Guide to the Discovery and Origin of Desmethylene Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tadalafil (B1681874), a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is widely prescribed for the treatment of erectile dysfunction and pulmonary arterial hypertension. Its metabolic fate in humans is a critical aspect of its pharmacological profile. This technical guide provides a comprehensive overview of the discovery and origin of Desmethylene Tadalafil, a key metabolite of Tadalafil. We delve into the metabolic pathways, the enzymatic processes driving its formation, and the analytical methodologies employed for its identification and quantification. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental protocols, and visual representations of the underlying biochemical processes to facilitate a deeper understanding for researchers and professionals in the field of drug development and metabolism.

Introduction

The biotransformation of xenobiotics is a fundamental process that dictates their therapeutic efficacy and safety profile. Tadalafil, a complex heterocyclic compound, undergoes extensive metabolism primarily in the liver. The major metabolic pathway is initiated by the cytochrome P450 (CYP) enzyme system, leading to the formation of various metabolites. Among these, this compound represents a crucial initial step in the metabolic cascade. This guide will elucidate the discovery of this metabolite and the scientific investigations that have characterized its formation.

The Discovery of this compound

While a singular "discovery" paper for this compound is not prominently cited in the literature, its identification is a result of comprehensive metabolic profiling studies of Tadalafil. These studies, integral to the drug development process, aim to characterize all significant metabolites to understand the drug's clearance mechanisms and to assess the pharmacological activity and potential toxicity of its biotransformation products. The consistent appearance of a catechol intermediate in in vitro and in vivo studies pointed towards the demethylenation of the methylenedioxyphenyl group of Tadalafil as a primary metabolic step. This catechol intermediate is, in fact, this compound.

Subsequent research, particularly focused on the enzymology of Tadalafil metabolism, has solidified the identity and importance of this compound. A pivotal study characterized the kinetics of its formation by various CYP isoforms, confirming its status as a direct and significant metabolite.

Metabolic Pathway of Tadalafil to this compound

Tadalafil is predominantly metabolized by the CYP3A subfamily of enzymes. The formation of this compound is the initial and rate-limiting step in the major metabolic pathway. This reaction involves the oxidative cleavage of the methylenedioxy bridge on the benzodioxole moiety of the Tadalafil molecule.

The metabolic cascade proceeds as follows:

  • Demethylenation: Tadalafil is converted to this compound (a catechol metabolite). This reaction is primarily catalyzed by CYP3A4, with minor contributions from CYP3A5 and CYP3A7.[1]

  • Subsequent Metabolism: Following its formation, this compound is rapidly metabolized further through two main pathways:

    • Methylation: The catechol group is methylated by catechol-O-methyltransferase (COMT) to form methylcatechol-Tadalafil.

    • Glucuronidation: The hydroxyl groups of the catechol are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form glucuronide conjugates.

The major circulating metabolite of Tadalafil in plasma is the methylcatechol glucuronide conjugate, indicating that the initial demethylenation to this compound is a critical gateway for the subsequent, extensive metabolism of the parent drug.[2]

Signaling Pathway Diagram

Tadalafil_Metabolism Tadalafil Tadalafil Desmethylene_Tadalafil This compound (Catechol Metabolite) Tadalafil->Desmethylene_Tadalafil CYP3A4, CYP3A5, CYP3A7 (Demethylenation) Methylcatechol_Tadalafil Methylcatechol Tadalafil Desmethylene_Tadalafil->Methylcatechol_Tadalafil COMT (Methylation) Glucuronide_Conjugates Glucuronide Conjugates Desmethylene_Tadalafil->Glucuronide_Conjugates UGTs (Glucuronidation) Methylcatechol_Glucuronide Methylcatechol Glucuronide (Major Circulating Metabolite) Methylcatechol_Tadalafil->Methylcatechol_Glucuronide UGTs (Glucuronidation)

Tadalafil Metabolic Pathway

Quantitative Data on this compound Formation

The formation of this compound is catalyzed by multiple CYP3A isoforms. The following table summarizes the Michaelis-Menten kinetic parameters for the demethylenation of Tadalafil by recombinant human CYP3A4, CYP3A5, and CYP3A7.

EnzymeKm (μM)Vmax (pmol/min/pmol P450)Intrinsic Clearance (CLint) (μL/min/pmol P450)
CYP3A4 5.29 ± 0.470.658 ± 0.0480.124
CYP3A5 7.76 ± 1.050.467 ± 0.0690.060
CYP3A7 171 ± 680.872 ± 0.2210.005
Data from Takahiro R, et al. Biol Pharm Bull. 2015.[1]

These data clearly indicate that CYP3A4 is the most efficient enzyme in catalyzing the formation of this compound, exhibiting the lowest Km and the highest intrinsic clearance.

Experimental Protocols

The identification and characterization of this compound have been accomplished through a combination of in vitro and in vivo studies, employing sophisticated analytical techniques.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol outlines a general procedure for studying the metabolism of Tadalafil in HLMs to identify metabolites like this compound.

Objective: To determine the metabolic profile of Tadalafil in a human-relevant in vitro system.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Tadalafil

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (for analytical quantification)

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) and Tadalafil (at various concentrations) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

  • Analytical Detection: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify Tadalafil and its metabolites.

In Vitro Metabolism using Recombinant CYP Isoforms

This protocol is used to determine the specific CYP enzymes responsible for the formation of this compound.

Objective: To identify the contribution of individual CYP isoforms to Tadalafil demethylenation.

Materials:

  • Recombinant human CYP3A4, CYP3A5, and CYP3A7 supersomes (co-expressing P450 reductase and cytochrome b5)

  • Tadalafil

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard

Procedure:

  • Incubation Setup: Prepare separate incubation mixtures for each recombinant CYP isoform. Each mixture should contain the specific CYP supersomes, Tadalafil, and buffer.

  • Pre-incubation and Reaction Initiation: Follow the same steps as the HLM protocol.

  • Incubation and Termination: Follow the same steps as the HLM protocol.

  • Analysis: Analyze the samples by LC-MS/MS to determine the rate of this compound formation for each CYP isoform.

  • Kinetic Analysis: Perform kinetic studies by varying the concentration of Tadalafil to determine the Km and Vmax for each enzyme.

Bioanalytical Method for Quantification: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of Tadalafil and its metabolites in biological matrices.

Instrumentation:

  • HPLC system with a C18 reverse-phase column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Typical HPLC Parameters:

  • Mobile Phase: A gradient of acetonitrile and water with a modifier (e.g., 0.1% formic acid).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30-40°C.

Typical MS/MS Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for Tadalafil and this compound. For example, a potential transition for this compound (M+H)+ would be monitored based on its molecular weight.

Sample Preparation from Plasma:

  • Protein Precipitation: Add acetonitrile to the plasma sample to precipitate proteins.

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Metabolism cluster_incubation Incubation at 37°C cluster_analysis Sample Preparation & Analysis cluster_data Data Analysis HLM Human Liver Microsomes Incubation Incubation with Tadalafil and NADPH Regenerating System HLM->Incubation rCYP Recombinant CYP Isoforms (CYP3A4, CYP3A5, CYP3A7) rCYP->Incubation Termination Reaction Termination (Acetonitrile) Incubation->Termination Centrifugation Protein Precipitation & Centrifugation Termination->Centrifugation LCMS LC-MS/MS Analysis (Quantification of this compound) Centrifugation->LCMS Metabolite_ID Metabolite Identification LCMS->Metabolite_ID Kinetics Enzyme Kinetics (Km, Vmax, CLint) LCMS->Kinetics

Workflow for Metabolite Identification

Conclusion

The discovery and characterization of this compound as a primary metabolite of Tadalafil have been pivotal in understanding the drug's disposition. Formed via demethylenation predominantly by CYP3A4, it represents the initial step in a significant metabolic cascade. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers in the field of drug metabolism and development. A thorough understanding of these metabolic pathways is essential for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring the overall safety and efficacy of Tadalafil therapy.

References

Desmethylene Tadalafil: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene Tadalafil is a significant metabolite of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension. As a catechol derivative of its parent compound, this compound plays a crucial role in the pharmacokinetic profile and metabolic fate of Tadalafil. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, and analytical methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Chemical Identity and Synonyms

This compound is most commonly identified by its IUPAC name and CAS number. Several synonyms and alternative names are used in literature and commercial listings, which are summarized in the table below.

Identifier TypeIdentifier
Common Name This compound
Synonyms Tadalafil Catechol, Tadalafil Desmethylene Impurity
IUPAC Name (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[1][2][3]
CAS Number 171489-03-5[1][2][3]

Physicochemical and Quantitative Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its analysis, formulation, and biological assessment. The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₁H₁₉N₃O₄[4][5]
Molecular Weight 377.39 g/mol [5]
Appearance Off-White to Light Pink Solid[6]
Purity (by HPLC) ≥98.01%[7]
Storage Conditions 2-8°C Refrigerator[6]
Solubility Soluble in DMSO[8]

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility in a wider range of solvents are not extensively reported in publicly available literature.

Metabolic Pathway of Tadalafil

This compound is a primary metabolite of Tadalafil, formed through the demethylenation of the methylenedioxyphenyl group of the parent drug. This metabolic conversion is a critical step in the clearance and excretion of Tadalafil. The simplified metabolic pathway is illustrated in the diagram below.

Tadalafil_Metabolism Tadalafil Tadalafil Desmethylene_Tadalafil This compound (Catechol Metabolite) Tadalafil->Desmethylene_Tadalafil CYP3A4 (Demethylenation)

Caption: Metabolic conversion of Tadalafil to this compound.

Experimental Protocols: Analytical Methodology

The accurate quantification of this compound is crucial for pharmacokinetic studies, impurity profiling of Tadalafil, and quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for this purpose. The following protocol is a representative method adapted from established procedures for Tadalafil and its impurities.[9][10][11]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point is a gradient elution to ensure separation from Tadalafil and other related substances.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 285 nm (or optimized based on the UV spectrum of this compound).

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to obtain a stock solution of known concentration. Further dilute to a working concentration within the expected linear range.

  • Sample Solution: Prepare the sample by dissolving the material to be tested in the same solvent as the standard solution to achieve a concentration within the analytical range of the method.

4. Method Validation Parameters (as per ICH guidelines):

  • Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be achieved by analyzing blank samples, placebo, and stressed samples.

  • Linearity: Analyze a series of at least five concentrations of the this compound reference standard over a defined range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound reference standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the reliability of the method during normal usage.

5. Forced Degradation Studies: To establish the stability-indicating nature of the method, subject the sample to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 60°C), and photolytic stress (e.g., exposure to UV light).[12] The method should be able to separate the degradation products from the main this compound peak.

The following diagram illustrates a typical experimental workflow for the analytical method development and validation for this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Ref_Std This compound Reference Standard Std_Sol Standard Solution Ref_Std->Std_Sol Dissolve & Dilute Test_Sample Test Sample Sample_Sol Sample Solution Test_Sample->Sample_Sol Dissolve & Dilute Solvent Solvent (e.g., Methanol/Water) Solvent->Std_Sol Solvent->Sample_Sol HPLC HPLC System (C18 Column, UV Detector) Std_Sol->HPLC Inject Sample_Sol->HPLC Inject Data_Acq Data Acquisition & Processing HPLC->Data_Acq Specificity Specificity Results Quantitative Results (Purity, Concentration) Specificity->Results Linearity Linearity Linearity->Results Accuracy Accuracy Accuracy->Results Precision Precision Precision->Results LOD_LOQ LOD/LOQ LOD_LOQ->Results Robustness Robustness Robustness->Results Forced_Deg Forced Degradation Forced_Deg->Results Data_Acq->Specificity Validate Data_Acq->Linearity Validate Data_Acq->Accuracy Validate Data_Acq->Precision Validate Data_Acq->LOD_LOQ Validate Data_Acq->Robustness Validate Data_Acq->Forced_Deg Validate

Caption: Workflow for HPLC method development and validation.

Conclusion

This compound is a key analyte in the study of Tadalafil's pharmacology and for ensuring the quality and safety of Tadalafil-containing products. This technical guide has provided a consolidated resource on its nomenclature, physicochemical properties, and a detailed framework for its analytical determination by HPLC. The provided experimental protocol and workflow diagrams offer a practical guide for researchers and analysts in the pharmaceutical industry. Further research to fully characterize the physicochemical properties of this compound would be beneficial for the scientific community.

References

In Silico Prediction of Desmethylene Tadalafil Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylene Tadalafil, a catechol derivative and potential metabolite of the phosphodiesterase type 5 (PDE5) inhibitor Tadalafil, presents a compound of interest for further pharmacological and toxicological assessment. This technical guide outlines a comprehensive in silico approach to predict the physicochemical, pharmacokinetic (ADMET), and pharmacodynamic properties of this compound. By leveraging computational models, we can generate a robust preliminary profile of this molecule, guiding further experimental investigation and drug development efforts. This document provides a framework for these computational analyses, including detailed hypothetical methodologies and data presentation structures.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By increasing cGMP levels, Tadalafil facilitates smooth muscle relaxation and vasodilation, forming the basis of its therapeutic use in erectile dysfunction and pulmonary arterial hypertension.[1][3] The metabolism of Tadalafil is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of various metabolites.[4][5][6] this compound, characterized by the replacement of the methylenedioxy group with a dihydroxy (catechol) moiety, is a significant subject for investigation as a potential metabolite or synthetic analog.

In silico prediction of drug-like properties has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate new chemical entities.[7] These computational methods allow for the early identification of promising candidates and the flagging of potential liabilities, thereby streamlining the drug development pipeline. This guide details a proposed in silico workflow for the comprehensive characterization of this compound.

Molecular Profile of this compound

A foundational step in any in silico analysis is the accurate representation of the molecule of interest.

IdentifierValueSource
IUPAC Name (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[8]
CAS Number 171489-03-5[8]
Molecular Formula C21H19N3O4[8]
Molecular Weight 377.40 g/mol [8]
Canonical SMILES CN1CC(=O)N2--INVALID-LINK--C1=O[9]
InChI Key HZSPPSAESSMSNY-FOIQADDNSA-N[8]

In Silico Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of small molecule properties, which will be applied to this compound.

G cluster_input Input cluster_preprocessing Preprocessing cluster_prediction In Silico Prediction cluster_analysis Analysis & Reporting A 2D Structure of this compound B 3D Structure Generation & Energy Minimization A->B SMILES/SDF C Physicochemical Properties B->C D ADMET Prediction B->D E Pharmacodynamics (Docking) B->E F Data Compilation & Comparison C->F D->F E->F G Report Generation F->G

In Silico Prediction Workflow

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior. These properties can be reliably predicted using a variety of computational models.

PropertyPredicted ValueMethodology
LogP (o/w) ValueCalculated using algorithms such as ALOGP, XLOGP3, or consensus models.
Aqueous Solubility (LogS) ValuePredicted using models based on topological polar surface area (TPSA) and other molecular descriptors.
pKa Acidic and Basic pKa valuesDetermined using rule-based or quantum mechanical methods.
Topological Polar Surface Area (TPSA) Value (Ų)Calculated based on the summation of surface contributions of polar atoms.
Number of Hydrogen Bond Donors ValueCount of N-H and O-H bonds.
Number of Hydrogen Bond Acceptors ValueCount of N and O atoms.
Rotatable Bonds ValueNumber of bonds that allow free rotation.
Experimental Protocol: In Silico Physicochemical Property Prediction

Objective: To predict the key physicochemical properties of this compound using established computational tools.

Methodology:

  • Input: The canonical SMILES string of this compound will be used as the input for prediction software (e.g., SwissADME, ChemAxon, or similar platforms).

  • Calculation: The software will employ various validated algorithms to calculate the properties listed in the table above.

  • Output: The predicted values for each property will be recorded and tabulated for further analysis.

Predicted ADMET Properties

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for its development.[7][10] In silico ADMET prediction provides early insights into the potential pharmacokinetic and safety profiles of a compound.[11]

ADMET ParameterPredicted OutcomeMethodology
Human Intestinal Absorption (HIA) High/LowBased on Lipinski's Rule of Five and other models considering physicochemical properties.
Caco-2 Permeability High/LowQSAR models based on experimental data for a diverse set of compounds.
Blood-Brain Barrier (BBB) Penetration Yes/NoModels incorporating LogP, TPSA, and molecular size.
CYP450 Inhibition (e.g., CYP3A4) Inhibitor/Non-inhibitorPharmacophore or machine learning models trained on known inhibitors.
Hepatotoxicity High/Low RiskStructure-activity relationship (SAR) models based on known hepatotoxicants.
Ames Mutagenicity Mutagenic/Non-mutagenicModels identifying structural alerts for mutagenicity.
hERG Inhibition High/Low RiskQSAR models to predict potential for cardiotoxicity.
Experimental Protocol: In Silico ADMET Prediction

Objective: To predict the ADMET profile of this compound using computational models.

Methodology:

  • Platform Selection: A validated ADMET prediction platform will be utilized (e.g., ADMET Predictor®, Discovery Studio, or similar).

  • Input: The 3D structure of this compound will be imported into the platform.

  • Model Application: A suite of predictive models for various ADMET endpoints will be applied to the molecule.

  • Data Analysis: The output from each model will be analyzed to generate a comprehensive ADMET profile, including an assessment of the model's applicability domain for the query molecule.

Predicted Pharmacodynamics: PDE5 Inhibition

The primary mechanism of action of Tadalafil is the inhibition of PDE5.[2] Molecular docking can be employed to predict the binding affinity of this compound to the PDE5 active site and compare it to that of Tadalafil.

Signaling Pathway: PDE5 Inhibition

G cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects cluster_inhibition Inhibition A Nitric Oxide (NO) B Soluble Guanylate Cyclase (sGC) A->B activates D cGMP B->D catalyzes C GTP C->D E PKG Activation D->E activates H PDE5 D->H substrate F Smooth Muscle Relaxation E->F leads to G This compound G->H inhibits

PDE5 Inhibition Pathway
Experimental Protocol: Molecular Docking

Objective: To predict the binding mode and affinity of this compound within the PDE5 active site.

Methodology:

  • Receptor Preparation: The crystal structure of human PDE5 complexed with Tadalafil will be obtained from the Protein Data Bank (PDB). The protein will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structure of this compound will be generated and energy-minimized.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, or GOLD) will be used to dock this compound into the defined active site of PDE5.

  • Analysis: The resulting docking poses will be analyzed based on their predicted binding energy (scoring function) and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues. These will be compared to the known interactions of Tadalafil.

Discussion and Future Directions

This in silico analysis provides a foundational, predictive profile of this compound. The presence of the catechol moiety, in place of the methylenedioxyphenyl group in Tadalafil, is anticipated to influence several properties. The increased polarity may affect its solubility, membrane permeability, and metabolic stability. The catechol group could be susceptible to oxidation or conjugation reactions, potentially representing a key metabolic pathway.

The predicted data herein should be interpreted with an understanding of the limitations of in silico models. While these tools are powerful for hypothesis generation and candidate prioritization, experimental validation is essential. Future work should focus on the chemical synthesis of this compound, followed by in vitro and in vivo studies to confirm the predicted physicochemical, ADMET, and pharmacodynamic properties.[12] Assays to determine its PDE5 inhibitory activity, metabolic stability in liver microsomes, and potential off-target effects will be crucial next steps.

Conclusion

The in silico prediction of this compound's properties offers a valuable framework for its further investigation. By computationally assessing its physicochemical characteristics, ADMET profile, and potential for PDE5 inhibition, we can strategically design subsequent experimental studies. This approach exemplifies the integration of computational chemistry into modern drug discovery, facilitating a more efficient and informed development process for novel compounds of interest.

References

Primary literature on the first identification of Desmethylene Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Primary Literature Concerning the Synthesis and Characterization of a Key Tadalafil Related Compound.

Introduction

Desmethylene Tadalafil, chemically known as (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a significant related substance of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. This document provides a comprehensive overview of the first publicly available detailed synthesis and characterization of this compound, which is identified as a catechol metabolite of Tadalafil. The primary source for this information is the 2013 publication by Gilla et al. in Organic Communications, which details the synthesis and characterization of Tadalafil's related substances and metabolites.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data, and visual diagrams of the synthetic pathway and analytical workflow.

Core Concepts: Identification as a Tadalafil Metabolite

This compound is primarily recognized as a metabolite of Tadalafil, formed by the cleavage of the methylenedioxy bridge on the benzodioxole ring of the parent molecule.[1][3] This biotransformation results in a catechol moiety. The identification and synthesis of such metabolites are crucial for understanding the pharmacokinetic profile and impurity landscape of a drug.

Experimental Protocols

The following experimental protocols are based on the methods described for the synthesis and characterization of Tadalafil's catechol metabolite in the primary literature.[1]

Synthesis of this compound (Tadalafil Catechol Metabolite)

The synthesis of this compound is achieved through the demethylenation of Tadalafil.

Materials:

  • Tadalafil (1)

  • Boron tribromide (BBr₃)

  • Dichloromethane (B109758) (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of Tadalafil (1) in dichloromethane is cooled to -78 °C.

  • Boron tribromide (3.0 equivalents) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the addition of methanol.

  • The mixture is then warmed to room temperature and stirred for an additional 30 minutes.

  • The solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • The crude this compound is purified by column chromatography.

Analytical Characterization Methods

The synthesized this compound was characterized using a suite of analytical techniques to confirm its structure and purity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound.

  • Mass Spectrometry (MS): Employed to determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Utilized for the detailed structural elucidation of the compound.

Data Presentation

The quantitative data for the characterization of this compound are summarized in the tables below.

Table 1: Physicochemical and Chromatographic Data
ParameterValueReference
Molecular Formula C₂₁H₁₉N₃O₄[1]
Molecular Weight 377.4 g/mol [1]
Appearance Not specified in abstract
HPLC Purity >98% (Typical for reference standards)
Table 2: Spectroscopic Data
Spectroscopic TechniqueKey DataReference
Mass Spectrometry (MS) m/z: 378.1 [M+H]⁺[1]
Infrared (IR) (cm⁻¹) 3375 (O-H), 1678 (C=O), 1650 (C=O)[1]
¹H NMR (DMSO-d₆, δ ppm) 8.82 (s, 1H), 8.78 (s, 1H), 7.51 (d, J=7.6 Hz, 1H), 7.23 (t, J=7.6 Hz, 1H), 7.05 (t, J=7.6 Hz, 1H), 6.95 (d, J=7.6 Hz, 1H), 6.71 (d, J=8.0 Hz, 1H), 6.64 (s, 1H), 6.51 (d, J=8.0 Hz, 1H), 4.15 (m, 1H), 3.50-3.20 (m, 4H), 2.81 (s, 3H), 2.70 (m, 1H)[1]
¹³C NMR (DMSO-d₆, δ ppm) 166.4, 162.9, 145.2, 144.1, 136.2, 131.8, 128.6, 126.3, 121.3, 119.2, 118.8, 117.1, 115.8, 115.3, 111.6, 60.2, 55.4, 53.1, 34.2, 27.8[1]

Visualizations

Synthesis of this compound

The following diagram illustrates the chemical transformation of Tadalafil to this compound.

Synthesis_of_Desmethylene_Tadalafil Tadalafil Tadalafil (1) Reagents 1. BBr₃, DCM, -78 °C 2. MeOH Desmethylene_Tadalafil This compound Reagents->Desmethylene_Tadalafil

Caption: Synthetic pathway for this compound.

Analytical Workflow for Identification

This diagram outlines the logical flow of analytical techniques used to characterize the synthesized this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification MS Mass Spectrometry (Molecular Weight) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) (Detailed Structure) Purification->NMR HPLC HPLC (Purity Confirmation) Purification->HPLC

Caption: Analytical workflow for this compound.

References

The Central Role of Desmethylene Tadalafil in the Metabolic Journey of Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the pivotal role of desmethylene tadalafil (B1681874) in the metabolic pathways of tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This document provides a comprehensive overview of the biotransformation of tadalafil, focusing on the formation and subsequent fate of its primary catechol metabolite. It includes quantitative pharmacokinetic data, detailed experimental protocols, and visual representations of the metabolic cascade and analytical workflows to support advanced research and development in this field.

Executive Summary

Tadalafil undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. The principal initial step in this pathway is the demethylenation of the methylenedioxyphenyl group of tadalafil to form its catechol metabolite, known as desmethylene tadalafil. This intermediate is then subject to further biotransformation, including methylation and glucuronidation, leading to the formation of the major circulating metabolite, methylcatechol glucuronide. Pharmacokinetic studies have demonstrated that these metabolites are significantly less potent than the parent drug and are not considered to be pharmacologically active at clinically relevant concentrations. This guide provides a detailed examination of these processes, supported by quantitative data and established experimental methodologies.

Tadalafil Metabolism: A Stepwise Degradation

The metabolic clearance of tadalafil is a multi-step process orchestrated primarily by hepatic enzymes. The journey from the active parent drug to its inactive, excretable forms is outlined below.

Phase I Metabolism: The Genesis of this compound

The initial and rate-limiting step in tadalafil's metabolism is the CYP3A4-mediated conversion of tadalafil to its catechol derivative, this compound.[1][2][3][4][5] This reaction involves the cleavage of the methylenedioxy bridge on the phenyl ring of the tadalafil molecule. While CYP3A4 is the predominant enzyme, other CYP isoforms such as CYP2C8, CYP2C9, 2C19, and 2D6 contribute to a minor extent.[6]

Phase II Metabolism: Methylation and Glucuronidation

Following its formation, this compound is rapidly and extensively metabolized through two main Phase II conjugation reactions:

  • Methylation: this compound undergoes methylation to form a methylcatechol metabolite.[7][8]

  • Glucuronidation: The methylcatechol metabolite is then conjugated with glucuronic acid to yield methylcatechol glucuronide.[7][8] This is the major circulating metabolite of tadalafil found in plasma.[1][7][8]

The resulting metabolites are more water-soluble, facilitating their elimination from the body.

Quantitative Insights: Pharmacokinetics and Metabolite Profile

The pharmacokinetic profile of tadalafil has been extensively studied in healthy subjects. The following tables summarize key quantitative data for tadalafil and its major metabolite.

Table 1: Pharmacokinetic Parameters of Tadalafil in Healthy Male Subjects (Single 20 mg Oral Dose)

ParameterValueReference(s)
Maximum Plasma Concentration (Cmax) 378 µg/L[1]
Time to Cmax (Tmax) 2 hours (median)[1]
Area Under the Curve (AUC₀-∞) 8066 µg·h/L (geometric mean)[9]
Oral Clearance (CL/F) 2.48 L/h[1]
Apparent Volume of Distribution (Vz/F) 62.6 L[1]
Terminal Half-life (t₁/₂) 17.5 hours[1][10]
Protein Binding 94%[1]

Table 2: Pharmacokinetic Parameters of Tadalafil and its Major Metabolite (Methylcatechol Glucuronide) Following Multiple Dosing (20 mg Once Daily for 10 Days)

ParameterDay 1Day 5Day 10Reference(s)
Tadalafil AUCτ (µg·h/L) 495076927389[1]
Tadalafil Cmax (µg/L) 378469455[1]
Methylcatechol Glucuronide AUCτ (µg·h/L) 185639014153[1]
Methylcatechol Glucuronide Cmax (µg/L) 129247258[1]

*Quantified as total methylcatechol in hydrolyzed plasma.[1]

Table 3: Relative Concentrations and Potency of Tadalafil Metabolites

MetaboliteRelative Plasma ConcentrationPotency Compared to Tadalafil (PDE5 Inhibition)Reference(s)
Methylcatechol Less than 10% of glucuronide concentrationsNot expected to be pharmacologically active at observed concentrations[7][8]
Methylcatechol Glucuronide Major circulating metaboliteAt least 13,000-fold less potent[4]

Experimental Protocols

The identification and quantification of tadalafil and its metabolites are crucial for pharmacokinetic and drug metabolism studies. Below are detailed methodologies for key experiments.

In Vitro Metabolism of Tadalafil using Human Liver Microsomes

Objective: To investigate the metabolic fate of tadalafil in a controlled in vitro system that simulates hepatic metabolism.

Methodology:

  • Materials: Pooled human liver microsomes (HLMs), tadalafil, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), potassium phosphate (B84403) buffer (pH 7.4).

  • Incubation:

    • Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.

    • Add tadalafil to the mixture at various concentrations (e.g., 1-50 µM).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course and Termination:

    • Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

    • Terminate the reaction in each aliquot by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.

  • Sample Processing:

    • Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method (as described in section 4.2) to identify and quantify the remaining tadalafil and the formed metabolites, including this compound.

Quantification of Tadalafil and its Metabolites in Human Plasma by UPLC-MS/MS

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of tadalafil and its metabolites in human plasma.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of human plasma, add an internal standard (e.g., sildenafil (B151) or a stable isotope-labeled tadalafil).

    • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Separation (UPLC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B over a short run time (e.g., 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Tadalafil: e.g., m/z 390.4 → 268.2

      • This compound: e.g., m/z 378.1 → 268.2

      • Internal Standard: Specific to the chosen standard.

    • Optimization: Optimize cone voltage and collision energy for each analyte and the internal standard to achieve maximum sensitivity.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines (e.g., FDA or EMA).

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the tadalafil metabolic pathway and a typical experimental workflow for its analysis.

Tadalafil_Metabolism Tadalafil Tadalafil Desmethylene_Tadalafil This compound (Catechol Metabolite) Tadalafil->Desmethylene_Tadalafil CYP3A4 Methylcatechol Methylcatechol Desmethylene_Tadalafil->Methylcatechol Methylation Methylcatechol_Glucuronide Methylcatechol Glucuronide (Major Circulating Metabolite) Methylcatechol->Methylcatechol_Glucuronide Glucuronidation Excretion Excretion (Feces and Urine) Methylcatechol_Glucuronide->Excretion

Caption: Metabolic Pathway of Tadalafil.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample + Internal Standard Protein_Precipitation Protein Precipitation + Acetonitrile Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection UPLC_Separation UPLC Separation C18 Column Supernatant_Collection->UPLC_Separation MSMS_Detection MS/MS Detection ESI+, MRM UPLC_Separation->MSMS_Detection Quantification Quantification Standard Curve MSMS_Detection->Quantification Pharmacokinetic_Analysis Pharmacokinetic Analysis Cmax, Tmax, AUC Quantification->Pharmacokinetic_Analysis

Caption: UPLC-MS/MS Experimental Workflow.

Conclusion

This compound is the initial and key metabolite in the biotransformation of tadalafil. Its formation, primarily catalyzed by CYP3A4, marks the beginning of a metabolic cascade that leads to the production of inactive, excretable compounds. The major circulating metabolite, methylcatechol glucuronide, is pharmacologically insignificant. A thorough understanding of this metabolic pathway, supported by robust analytical methodologies, is essential for the continued development and safe use of tadalafil and related compounds in clinical practice. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working in the field of drug metabolism and pharmacokinetics.

References

Unveiling Desmethylene Tadalafil: A Technical Guide on its Pharmacological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylene Tadalafil (B1681874) is a primary catechol metabolite of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely prescribed for erectile dysfunction and pulmonary arterial hypertension. The pharmacological relevance of Desmethylene Tadalafil is a subject of interest in drug metabolism and safety assessment. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its formation, potential pharmacological activity, and the experimental methodologies used for its study. Quantitative data are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Tadalafil undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. The principal metabolic pathway involves the demethylenation of the methylenedioxyphenyl group to form this compound, which is a catechol derivative.[1] This initial metabolite is subsequently conjugated to form more water-soluble compounds, mainly methylcatechol and methylcatechol glucuronide, which are then excreted.[2][3] Understanding the pharmacological profile of this compound is crucial for a complete safety and efficacy assessment of the parent drug, Tadalafil.

Chemical and Physical Properties

PropertyValueReference
Chemical Name (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[4]
CAS Number 171489-03-5[4]
Molecular Formula C₂₁H₁₉N₃O₄[4]
Molecular Weight 377.4 g/mol [4]

Pharmacological Activity

Phosphodiesterase 5 (PDE5) Inhibition

Metabolism and Pharmacokinetics

The formation of this compound is the initial and rate-limiting step in the metabolism of Tadalafil. This biotransformation is catalyzed by CYP3A isoenzymes.

In Vitro Kinetics of this compound Formation

A key study investigated the kinetics of Tadalafil demethylenation to this compound using human CYP3A supersomes. The study revealed that CYP3A4 is the primary enzyme responsible for this metabolic step, with minor contributions from CYP3A5 and CYP3A7.[6] The kinetic parameters from this study are summarized in the table below.

EnzymeVmax (pmol/min/pmol P450)Km (µM)
CYP3A40.658 ± 0.0485.29 ± 0.47
CYP3A50.467 ± 0.0697.76 ± 1.05
CYP3A70.872 ± 0.221171 ± 68
Data from a study on the contribution of CYP3A isoforms to the dealkylation of PDE5 inhibitors.[6]
Experimental Protocol: In Vitro Metabolism of Tadalafil

The following protocol outlines the methodology used to determine the kinetic parameters of this compound formation.

Objective: To determine the Vmax and Km of Tadalafil demethylenation by individual human CYP3A isoforms.

Materials:

  • Human CYP3A4, CYP3A5, and CYP3A7 supersomes (co-expressing P450 oxidoreductase and cytochrome b5)

  • Tadalafil

  • This compound standard

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

  • Ammonium formate

  • Formic acid

  • HPLC system with a fluorescence detector

Procedure:

  • Incubation: A reaction mixture containing the CYP3A supersomes and NADPH in potassium phosphate buffer is pre-incubated at 37°C.

  • Reaction Initiation: The reaction is initiated by adding Tadalafil at various concentrations.

  • Incubation Period: The mixture is incubated for a specified time at 37°C with shaking.

  • Reaction Termination: The reaction is stopped by adding a quenching solvent, such as acetonitrile.

  • Sample Preparation: The samples are centrifuged, and the supernatant is collected for analysis.

  • HPLC Analysis: The concentration of the formed this compound is quantified using a validated HPLC method with fluorescence detection.[6]

Data Analysis: The reaction velocities (v) at different substrate concentrations ([S]) are fitted to the Michaelis-Menten equation to determine the Vmax and Km values.

Visualization of Metabolic Pathway and Experimental Workflow

Tadalafil_Metabolism Tadalafil Tadalafil Desmethylene_Tadalafil This compound (Catechol Metabolite) Tadalafil->Desmethylene_Tadalafil CYP3A4, CYP3A5, CYP3A7 (Demethylenation) Conjugated_Metabolites Methylcatechol & Methylcatechol Glucuronide Conjugates Desmethylene_Tadalafil->Conjugated_Metabolites Methylation & Glucuronidation Excretion Excretion (Feces and Urine) Conjugated_Metabolites->Excretion

Figure 1. Metabolic pathway of Tadalafil.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Incubation Incubation of Tadalafil with CYP3A Supersomes and NADPH Termination Reaction Termination (Quenching) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC with Fluorescence Detection Supernatant->HPLC Quantification Quantification of This compound HPLC->Quantification Kinetics Kinetic Analysis (Vmax, Km) Quantification->Kinetics

Figure 2. Experimental workflow for in vitro metabolism study.

Discussion and Future Perspectives

The available evidence strongly suggests that this compound has minimal to no pharmacological relevance in terms of PDE5 inhibition at therapeutic doses of Tadalafil. Its formation is a primary metabolic clearance pathway for the parent drug.

For drug development professionals, the focus regarding this compound should primarily be on its role as a metabolite in drug-drug interaction studies and for safety assessments. As it is formed by CYP3A enzymes, co-administration of Tadalafil with potent CYP3A4 inhibitors or inducers can alter the rate of its formation, which may impact the overall pharmacokinetic profile of Tadalafil.

Future research could focus on definitively quantifying the PDE5 inhibitory activity of this compound, even if it is very low, to provide a complete pharmacological profile. Additionally, while challenging due to its rapid conjugation, studies on the disposition of this compound itself could provide further insights into the overall metabolic fate of Tadalafil.

Conclusion

This compound is the initial and primary metabolite of Tadalafil, formed via CYP3A-mediated demethylenation. Based on current scientific understanding, it is considered pharmacologically inactive with negligible affinity for the PDE5 enzyme. Its principal relevance to researchers and drug development professionals lies in its role as a key metabolite in the pharmacokinetic and drug interaction profile of Tadalafil. The provided data and experimental outlines serve as a foundational guide for further investigation and a comprehensive understanding of this compound.

References

Desmethylene Tadalafil: A Comprehensive Technical Guide for Use as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Desmethylene Tadalafil, a key metabolite and impurity of Tadalafil, for its application as a pharmaceutical reference standard. This document outlines its chemical and physical properties, a proposed synthesis protocol, and detailed analytical methodologies for its characterization and quantification. Furthermore, it contextualizes the pharmacological relevance of this compound by detailing the signaling pathway of its parent compound, Tadalafil. The information herein is intended to support researchers, scientists, and drug development professionals in the accurate identification, quantification, and control of this compound in pharmaceutical preparations.

Introduction

This compound, chemically known as (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a significant compound in the pharmaceutical analysis of Tadalafil.[1][2] Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely prescribed for the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[3] As a metabolite and potential impurity in the synthesis of Tadalafil, the availability of a well-characterized this compound reference standard is crucial for analytical method development, method validation, quality control (QC), and ensuring the consistency and safety of Tadalafil formulations.[1][2] This guide provides comprehensive technical information to support these applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its use as a reference standard. The following table summarizes key data compiled from various suppliers of pharmaceutical reference standards.

PropertyValueReference
Chemical Name (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[1][2]
CAS Number 171489-03-5[1]
Molecular Formula C₂₁H₁₉N₃O₄[1]
Molecular Weight 377.4 g/mol [1]
Appearance Off-white solid
Solubility Soluble in a 1:1 mixture of acetonitrile (B52724) and water.
Storage Long-term storage at 2-8°C.

Synthesis of this compound (Proposed Protocol)

Logical Workflow for the Proposed Synthesis of this compound:

G cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Purification D-Tryptophan methyl ester D-Tryptophan methyl ester Tetrahydro-β-carboline intermediate Tetrahydro-β-carboline intermediate D-Tryptophan methyl ester->Tetrahydro-β-carboline intermediate Condensation & Ring Closure 3,4-Dihydroxybenzaldehyde (B13553) 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde->Tetrahydro-β-carboline intermediate Acid Catalyst (e.g., TFA) Acid Catalyst (e.g., TFA) Acid Catalyst (e.g., TFA)->Tetrahydro-β-carboline intermediate Acylated intermediate Acylated intermediate Tetrahydro-β-carboline intermediate->Acylated intermediate N-Acylation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Acylated intermediate This compound This compound Acylated intermediate->this compound Intramolecular Cyclization Methylamine (B109427) Methylamine Methylamine->this compound Crude Product Crude Product This compound->Crude Product Purified this compound Purified this compound Crude Product->Purified this compound Chromatography

Proposed synthesis workflow for this compound.
Experimental Protocol:

Step 1: Pictet-Spengler Reaction

  • To a solution of D-tryptophan methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane), add 3,4-dihydroxybenzaldehyde.

  • Cool the mixture in an ice bath and add trifluoroacetic acid (TFA) dropwise.

  • Allow the reaction to stir at room temperature for an extended period (e.g., 24-48 hours), monitoring the formation of the tetrahydro-β-carboline intermediate by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Acylation

  • Dissolve the crude tetrahydro-β-carboline intermediate in a suitable solvent (e.g., chloroform).

  • Add a base (e.g., sodium bicarbonate) followed by the dropwise addition of chloroacetyl chloride at 0°C.

  • Stir the reaction at room temperature until completion, as indicated by TLC.

  • Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain the acylated intermediate.

Step 3: Cyclization

  • Dissolve the acylated intermediate in a suitable solvent (e.g., methanol).

  • Add a solution of methylamine and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude this compound.

Step 4: Purification

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.

Analytical Methodologies

The accurate characterization and quantification of this compound as a reference standard require robust analytical methods. The following protocols are adapted from established methods for Tadalafil analysis and are suitable for this compound.

High-Performance Liquid Chromatography (HPLC)

Workflow for HPLC Analysis of this compound:

G cluster_0 HPLC Parameters Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Injection Data Acquisition Data Acquisition HPLC System->Data Acquisition Signal Detection Data Analysis Data Analysis Data Acquisition->Data Analysis Chromatogram Processing Column C18 Column (e.g., 150 x 4.6 mm, 5 µm) Mobile Phase Acetonitrile:Phosphate (B84403) Buffer (e.g., 50:50 v/v) Flow Rate 1.0 mL/min Detection UV at ~295 nm

General workflow for HPLC analysis.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10 mM, pH 3.2) in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 295 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure: Dissolve a small amount of this compound in DMSO-d₆ and acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the chemical structure of this compound.

Mass Spectrometry (MS)

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable.

  • Procedure: Introduce a dilute solution of this compound into the mass spectrometer. The resulting mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 378.14.

Pharmacological Context: Tadalafil Signaling Pathway

This compound is primarily of interest due to its relationship with Tadalafil. Understanding the mechanism of action of Tadalafil provides the pharmacological context for the importance of controlling its impurities and metabolites. Tadalafil exerts its therapeutic effect by inhibiting PDE5, which is part of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.

Tadalafil Signaling Pathway:

G Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Guanylate Cyclase Activation Guanylate Cyclase Activation Nitric Oxide (NO) Release->Guanylate Cyclase Activation GTP to cGMP Conversion GTP to cGMP Conversion Guanylate Cyclase Activation->GTP to cGMP Conversion Increased cGMP Increased cGMP GTP to cGMP Conversion->Increased cGMP Smooth Muscle Relaxation Smooth Muscle Relaxation Increased cGMP->Smooth Muscle Relaxation cGMP Degradation cGMP Degradation Increased cGMP->cGMP Degradation Vasodilation & Erection Vasodilation & Erection Smooth Muscle Relaxation->Vasodilation & Erection PDE5 PDE5 PDE5->cGMP Degradation Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Mechanism of action of Tadalafil via the NO/cGMP pathway.

The signaling cascade begins with sexual stimulation, which triggers the release of nitric oxide (NO) in the corpus cavernosum.[4] NO then activates the enzyme guanylate cyclase, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] Elevated levels of cGMP lead to the relaxation of smooth muscle in the penile arteries, resulting in increased blood flow and an erection.[4] The action of cGMP is terminated by PDE5, which hydrolyzes it. Tadalafil, by inhibiting PDE5, prevents the degradation of cGMP, thereby prolonging its effect and enhancing erectile function.[4]

Conclusion

This compound is an indispensable tool for the pharmaceutical industry in the development and quality control of Tadalafil-containing products. This guide has provided a comprehensive overview of its properties, a proposed synthetic route, and detailed analytical methods for its characterization. The use of a well-characterized this compound reference standard will ensure the accuracy and reliability of analytical data, ultimately contributing to the safety and efficacy of Tadalafil medications.

References

An In-depth Technical Guide on the Safety and Toxicology of Desmethylene Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is publicly available for Desmethylene Tadalafil. This guide summarizes the available information and provides data for the parent compound, Tadalafil, as a surrogate where specific data for its metabolite is not available. The information provided herein is for research and informational purposes only and does not constitute medical or regulatory advice.

Introduction

This compound is a primary catechol metabolite of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] The formation of this compound is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[2] Following its formation, this catechol metabolite undergoes further methylation and glucuronidation.[2] While considered pharmacologically inactive at observed concentrations, understanding the safety and toxicological profile of major metabolites is a critical aspect of drug development and regulatory assessment.[2][3]

This technical guide provides a comprehensive overview of the available safety and toxicology data for this compound and its parent compound, Tadalafil. It includes a summary of quantitative toxicological data, detailed descriptions of relevant experimental protocols, and visualizations of key pathways and workflows.

Metabolic Pathway of Tadalafil

Tadalafil is metabolized in the liver primarily by the CYP3A4 isoenzyme. The initial step involves the removal of the methylenedioxy group, leading to the formation of the catechol metabolite, this compound. This metabolite is then further conjugated before excretion.

Tadalafil_Metabolism Tadalafil Tadalafil CYP3A4 CYP3A4 (Liver) Tadalafil->CYP3A4 Metabolism Desmethylene_Tadalafil This compound (Catechol Metabolite) CYP3A4->Desmethylene_Tadalafil Conjugation Methylation & Glucuronidation Desmethylene_Tadalafil->Conjugation Excretion Excretion Conjugation->Excretion

Figure 1: Simplified metabolic pathway of Tadalafil.

Quantitative Toxicology Data

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance.

Table 1: Acute Toxicity of Tadalafil

SpeciesRoute of AdministrationLD50 (Median Lethal Dose)Observations
MiceOral (p.o.)> 2000 mg/kgNo deaths occurred up to this dose.[4]
RatsOral (p.o.)> 2000 mg/kgNo deaths occurred up to this dose.[4]

Data for Tadalafil.

Repeated-Dose Toxicity

These studies evaluate the effects of repeated exposure to a substance over a longer period.

Table 2: Repeated-Dose Toxicity of Tadalafil (Selected Findings)

SpeciesDurationNOAEL (No-Observed-Adverse-Effect Level)Target Organs/Effects
Mice3 months & 2 years-Testicular degeneration/atrophy at high doses.[2]
Dogs3, 6, & 12 months-Testicular degeneration/atrophy; arteritis at high exposures.[2]

Data for Tadalafil.

Genotoxicity

Genotoxicity assays assess the potential of a substance to damage genetic material.

Table 3: Genotoxicity of Tadalafil

Assay TypeSystemResult
Ames TestIn vitro (bacterial reverse mutation)Negative
Mouse Lymphoma AssayIn vitro (mammalian cell mutation)Negative
Chromosomal AberrationIn vitro (human lymphocytes)Negative
Micronucleus TestIn vivo (mouse bone marrow)Negative

Data for Tadalafil.[4]

Carcinogenicity

Carcinogenicity studies evaluate the potential of a substance to cause cancer.

Table 4: Carcinogenicity of Tadalafil

SpeciesDurationDoses AdministeredFindings
Mice2 yearsUp to 400 mg/kg/dayNot carcinogenic.[1]
Rats2 yearsUp to 400 mg/kg/dayNot carcinogenic.[1]

Data for Tadalafil.

Reproductive and Developmental Toxicity

These studies assess the potential effects on fertility, pregnancy, and offspring development. A Safety Data Sheet for this compound indicates that it is "Suspected of damaging fertility or the unborn child."[5]

Table 5: Reproductive and Developmental Toxicity of Tadalafil

Study TypeSpeciesDoses AdministeredFindings
Fertility and Early Embryonic DevelopmentRatsUp to 1000 mg/kg/dayNo adverse effects on fertility.[3]
Embryo-fetal DevelopmentRats, MiceUp to 1000 mg/kg/dayNo evidence of teratogenicity.[3]
Prenatal and Postnatal DevelopmentRats30 mg/kg/day (NOAEL)-[3]

Data for Tadalafil.

Experimental Protocols

The following sections describe the general methodologies for key toxicological studies, based on international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Acute Oral Toxicity (OECD TG 420, 423, 425)

Objective: To determine the acute oral toxicity of a substance.

Methodology (Up-and-Down Procedure - OECD 425):

  • Animal Model: Typically, a single sex of rats (usually females, as they are often slightly more sensitive) is used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize.

  • Fasting: Animals are fasted (food, but not water, is withheld) overnight before dosing.

  • Dosing: A single animal is administered the test substance by oral gavage. The initial dose is selected based on available data, or a default starting dose is used.

  • Observation: The animal is observed for signs of toxicity and mortality, with close observation for the first few hours and then daily for at least 14 days.

  • Sequential Dosing: Subsequent animals are dosed one at a time, typically at 48-hour intervals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

  • Data Analysis: The LD50 is calculated using a maximum likelihood method.

Acute_Toxicity_Workflow start Select Starting Dose dose1 Dose Animal 1 start->dose1 observe1 Observe for 14 Days dose1->observe1 outcome1 Outcome? observe1->outcome1 increase_dose Increase Dose outcome1->increase_dose Survives decrease_dose Decrease Dose outcome1->decrease_dose Dies dose_next Dose Next Animal increase_dose->dose_next decrease_dose->dose_next observe_next Observe for 14 Days dose_next->observe_next continue_dosing Continue Sequential Dosing observe_next->continue_dosing calculate_ld50 Calculate LD50 continue_dosing->calculate_ld50

Figure 2: Workflow for an acute oral toxicity study (Up-and-Down Procedure).
In Vitro Mammalian Cell Genotoxicity Test (e.g., Mouse Lymphoma Assay)

Objective: To detect gene mutations in mammalian cells.

Methodology:

  • Cell Line: L5178Y mouse lymphoma cells are commonly used.

  • Treatment: Cells are exposed to various concentrations of the test substance, with and without metabolic activation (e.g., S9 mix from rat liver).

  • Incubation: The treated cells are incubated to allow for the expression of any induced mutations.

  • Selection: Cells are then cultured in a selective medium that allows only mutant cells to grow.

  • Colony Counting: The number of mutant colonies is counted.

  • Data Analysis: A dose-dependent increase in the number of mutant colonies compared to the negative control indicates a positive result.

Reproductive and Developmental Toxicity (ICH S5)

Objective: To assess the effects of a substance on fertility and embryonic development.

Methodology (Fertility and Early Embryonic Development Study):

  • Animal Model: Typically rats are used.

  • Dosing: Males are treated for a period before mating to cover the full spermatogenic cycle. Females are treated for a period before mating and through conception and implantation.

  • Mating: Treated males and females are cohabited for mating.

  • Examination: Females are examined for pregnancy outcomes (e.g., number of corpora lutea, implantations, resorptions, and live fetuses). Males are examined for effects on reproductive organs and sperm parameters.

  • Data Analysis: Mating, fertility, and pregnancy indices are calculated and compared between treated and control groups.

Reproductive_Toxicity_Workflow cluster_male Male Treatment cluster_female Female Treatment male_dosing Dose Males (pre-mating) mating Mating Period male_dosing->mating female_dosing Dose Females (pre-mating to implantation) female_dosing->mating examination Examination of Dams and Fetuses mating->examination analysis Data Analysis (Fertility & Developmental Endpoints) examination->analysis

Figure 3: General workflow for a fertility and early embryonic development study.

Signaling Pathway

Tadalafil, the parent compound of this compound, exerts its pharmacological effect by inhibiting PDE5, which is part of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. While this compound is considered inactive, understanding the pathway of the parent drug is crucial context.

NO_cGMP_Pathway NO_release Nitric Oxide (NO) Release sGC Soluble Guanylate Cyclase (sGC) NO_release->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Hydrolyzes Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Figure 4: The Nitric Oxide/cGMP signaling pathway and the mechanism of Tadalafil action.

Conclusion

The available data on this compound indicates that it is a primary catechol metabolite of Tadalafil and is generally considered to be pharmacologically inactive. A Safety Data Sheet suggests potential for harm upon exposure and reproductive toxicity, though quantitative data to support a full risk assessment is lacking in the public domain. The toxicological profile of the parent compound, Tadalafil, is well-characterized and shows no evidence of genotoxicity or carcinogenicity, with reproductive toxicity only observed at high doses in animal studies. Further research specifically on this compound would be necessary to definitively establish its safety profile. Researchers and drug development professionals should consider the information on Tadalafil as a starting point for risk assessment while acknowledging the data gaps for its metabolite.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Desmethylene Tadalafil for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis and purification of Desmethylene Tadalafil, a key analog of Tadalafil, for research and development purposes. The protocols herein detail a robust synthetic route commencing with a stereoselective Pictet-Spengler reaction, followed by chloroacetylation and intramolecular cyclization. Furthermore, detailed procedures for the purification of the final compound using column chromatography and recrystallization are provided to ensure high purity suitable for analytical and biological studies. This application note also includes expected analytical data and visualizations of the experimental workflow to aid researchers in the successful synthesis and characterization of this compound.

Introduction

This compound, also known as (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is an important analog and potential metabolite of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Research on Tadalafil analogs is crucial for understanding structure-activity relationships, metabolic pathways, and for the development of new therapeutic agents. The synthesis of high-purity this compound is essential for accurate in vitro and in vivo studies.

The synthetic strategy presented here is a multi-step process adapted from the established synthesis of Tadalafil.[1][2] The key steps involve:

  • Pictet-Spengler Reaction: Condensation of D-tryptophan methyl ester with 3,4-dihydroxybenzaldehyde (B13553) to form the cis-tetrahydro-β-carboline intermediate.

  • Chloroacetylation: Acylation of the secondary amine of the tetrahydro-β-carboline intermediate with chloroacetyl chloride.

  • Cyclization: Intramolecular cyclization with methylamine (B109427) to form the final diketopiperazine ring of this compound.

Purification is achieved through a combination of column chromatography and recrystallization to yield the final product with high purity.

Experimental Protocols

2.1. Synthesis of Intermediate 1: (1R,3R)-methyl 1-(3,4-dihydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

  • Materials:

    • D-tryptophan methyl ester hydrochloride (1.0 eq)

    • 3,4-dihydroxybenzaldehyde (1.1 eq)

    • Trifluoroacetic acid (TFA) (2.0 eq)

    • Dichloromethane (B109758) (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a stirred suspension of D-tryptophan methyl ester hydrochloride in dichloromethane (DCM), add 3,4-dihydroxybenzaldehyde.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.

2.2. Synthesis of Intermediate 2: (1R,3R)-methyl 2-(2-chloroacetyl)-1-(3,4-dihydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

  • Materials:

    • Intermediate 1

    • Chloroacetyl chloride (1.5 eq)

    • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

    • Dichloromethane (DCM)

    • 1M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve Intermediate 1 in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine or DIPEA to the solution and cool to 0 °C.

    • Add chloroacetyl chloride dropwise via a dropping funnel.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product is typically used in the next step without further purification.

2.3. Synthesis of this compound

  • Materials:

    • Intermediate 2

    • Methylamine (40% solution in water or 2M in THF) (excess)

    • Methanol (B129727) or Tetrahydrofuran (THF)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Rotary evaporator

  • Procedure:

    • Dissolve the crude Intermediate 2 in methanol or THF.

    • Add an excess of methylamine solution to the reaction mixture.

    • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude solid is this compound, which will be purified.

2.4. Purification of this compound

2.4.1. Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase (Eluent): A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The optimal eluent system should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM).

    • Pack a chromatography column with the silica gel slurry.

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent mixture and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with the gradient of increasing methanol concentration in DCM.

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent.

2.4.2. Recrystallization

  • Solvent System: A suitable solvent system for recrystallization should be determined experimentally. A common approach is to use a binary solvent system, such as methanol/water, ethanol/water, or ethyl acetate/hexanes. The compound should be soluble in the first solvent at elevated temperatures and insoluble in the second.

  • Procedure:

    • Dissolve the purified product from column chromatography in a minimum amount of the hot primary solvent (e.g., methanol).

    • Slowly add the second solvent (e.g., water) dropwise until the solution becomes slightly turbid.

    • Gently heat the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione
Molecular Formula C₂₁H₁₉N₃O₄
Molecular Weight 377.39 g/mol
Appearance Off-white to pale yellow solid
CAS Number 171489-03-5

Table 2: Hypothetical Experimental Data for the Synthesis of this compound

ParameterValue
Starting Material (D-tryptophan methyl ester HCl) 5.00 g (19.6 mmol)
3,4-dihydroxybenzaldehyde 3.00 g (21.7 mmol)
Theoretical Yield of this compound 7.39 g
Actual Yield (after purification) 4.06 g
Overall Yield 55%
Purity (by HPLC) >98%

Visualization

4.1. Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (D-Tryptophan Methyl Ester HCl, 3,4-Dihydroxybenzaldehyde) pictet_spengler Pictet-Spengler Reaction start->pictet_spengler intermediate1 Intermediate 1 (Tetrahydro-β-carboline) pictet_spengler->intermediate1 chloroacetylation Chloroacetylation intermediate1->chloroacetylation intermediate2 Intermediate 2 (N-Chloroacetylated) chloroacetylation->intermediate2 cyclization Cyclization (with Methylamine) intermediate2->cyclization crude_product Crude Desmethylene Tadalafil cyclization->crude_product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization pure_product Pure Desmethylene Tadalafil recrystallization->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Pictet_Spengler_Mechanism cluster_reactants Reactants tryptophan D-Tryptophan Methyl Ester imine_formation imine_formation tryptophan->imine_formation aldehyde 3,4-Dihydroxy- benzaldehyde aldehyde->imine_formation product Tetrahydro-β-carboline Intermediate iminium_ion iminium_ion imine_formation->iminium_ion cyclization_step cyclization_step iminium_ion->cyclization_step deprotonation deprotonation cyclization_step->deprotonation deprotonation->product

References

Application Note and Protocol: Analytical Methods for the Detection of Desmethylene Tadalafil in Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desmethylene Tadalafil is a potential impurity in the bulk drug substance of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. The presence of impurities, even in small amounts, can affect the efficacy and safety of the final pharmaceutical product. Therefore, robust analytical methods are crucial for the identification and quantification of this compound to ensure the quality and purity of bulk Tadalafil. This document provides detailed application notes and protocols for the detection of this compound in bulk drug samples using High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

Several analytical techniques can be employed for the analysis of Tadalafil and its related compounds, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and spectroscopic methods. HPLC with UV detection is a widely used, robust, and cost-effective method for routine quality control analysis of bulk drugs and pharmaceutical formulations.[1][2][3][4][5] This application note will focus on a validated Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound.

Quantitative Data Summary

The following table summarizes typical performance parameters for the quantitative analysis of Tadalafil and its impurities by HPLC. While specific validated data for this compound is not extensively published, these values provide a strong benchmark for the expected analytical sensitivity and performance.

ParameterHPLC-UVUPLC-MS/MS
Linearity Range 5 - 150 µg/mL0.30 - 10.00 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.009 - 1.19 µg/mL[1][2]~0.1 ng/mL
Limit of Quantitation (LOQ) 0.027 - 3.61 µg/mL[1][2]~0.3 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%[3]83 - 112%
Precision (%RSD) < 2.0%[2][3]< 15%

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a bulk drug substance.

workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting start Bulk Tadalafil Sample weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Diluent (e.g., Mobile Phase) weigh->dissolve inject Inject into HPLC System dissolve->inject standard Prepare Desmethylene Tadalafil Standard weigh_std Accurately Weigh Standard standard->weigh_std dissolve_std Prepare Stock & Working Standard Solutions weigh_std->dissolve_std dissolve_std->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (e.g., 285 nm) separate->detect integrate Peak Integration & Identification detect->integrate quantify Quantification using External Standard Method integrate->quantify report Report Results quantify->report

Figure 1: General workflow for the HPLC analysis of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a typical RP-HPLC method for the detection and quantification of this compound in bulk Tadalafil.

5.1.1. Materials and Reagents

  • This compound Reference Standard

  • Tadalafil Bulk Drug Substance

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Orthophosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

5.1.2. Chromatographic Conditions

ParameterValue
Column Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent[6]
Mobile Phase Buffer (Potassium dihydrogen orthophosphate, pH 6 adjusted with orthophosphoric acid) and Acetonitrile in a ratio of 50:50 (v/v)[6]
Flow Rate 1.2 mL/min[6]
Detection Wavelength 285 nm[6]
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

5.1.3. Preparation of Solutions

  • Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water to a desired concentration and adjust the pH to 6.0 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix the buffer and acetonitrile in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the linear range (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Solution (1000 µg/mL of Tadalafil): Accurately weigh about 100 mg of the Tadalafil bulk drug sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

5.1.4. System Suitability

Before sample analysis, inject the working standard solution (e.g., 20 µg/mL) five times. The system is suitable for use if the relative standard deviation (%RSD) of the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

5.1.5. Analysis Procedure

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solutions to establish a calibration curve.

  • Inject the sample solution in duplicate.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Method Validation Parameters (as per ICH Q2(R1) Guidelines)
  • Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the main drug substance (Tadalafil) and other potential impurities. This can be demonstrated by the resolution between the this compound peak and other peaks.

  • Linearity: The linearity of the method should be established across the range of expected impurity levels. A linear relationship should be observed between the concentration and the peak area, with a correlation coefficient (r²) of ≥ 0.999.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined by the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]

  • Accuracy: The accuracy of the method should be assessed by recovery studies, spiking the bulk drug sample with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the expected impurity level). The recovery should typically be within 98.0-102.0%.[3]

  • Precision: The precision of the method should be determined at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). The relative standard deviation (%RSD) should typically be less than 2.0% for the determination of impurities.[2][3]

  • Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the detection and quantification of this compound in bulk Tadalafil drug substance. Proper validation of the method in accordance with ICH guidelines is essential to ensure its suitability for routine quality control analysis. The provided protocols and performance characteristics serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality assessment of Tadalafil.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Desmethylene Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of Desmethylene Tadalafil, a potential metabolite or impurity of Tadalafil. The developed isocratic reverse-phase method offers excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications. The protocol includes detailed procedures for sample preparation, chromatographic conditions, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] this compound, with the chemical name (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a related compound that may be present as a metabolite or impurity in pharmaceutical formulations.[2][3] Accurate quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note presents a developed and validated HPLC-UV method for its determination.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1200 Series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (purity >98%).

    • Sildenafil Citrate (Internal Standard, IS) reference standard (purity >98%).

    • Acetonitrile (B52724) (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Ammonium acetate (B1210297) (analytical grade).

    • Glacial acetic acid (analytical grade).

    • Ultrapure water.

Chromatographic Conditions

A satisfactory separation was achieved using the following isocratic conditions:

ParameterCondition
Mobile Phase Acetonitrile : 10 mM Ammonium Acetate Buffer (pH 4.2, adjusted with glacial acetic acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 26°C
Injection Volume 10 µL
Detection Wavelength 280 nm
Internal Standard Sildenafil Citrate (retention time ~3.7 min)
This compound (retention time ~9.4 min)

Rationale for Wavelength Selection: Based on reported methods for Tadalafil, UV detection is commonly performed around 280 nm, which provides a good balance of sensitivity and selectivity.[4]

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Sildenafil Citrate and dissolve in a 10 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation (for drug substance): Accurately weigh and dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Dilute with the mobile phase and add the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation (for biological matrices - plasma):

    • To 500 µL of plasma, add 50 µL of the internal standard working solution.

    • Add 1.5 mL of acetonitrile to precipitate the proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase.

    • Inject 10 µL into the HPLC system.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a solution containing the internal standard, and a sample solution. The chromatograms showed no interfering peaks at the retention times of this compound and the internal standard.

Linearity

The linearity was assessed by analyzing seven concentrations of this compound ranging from 0.5 to 50 µg/mL. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the concentration.

ParameterResult
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
899.50.8
10100.20.5
1299.80.6
Precision

Precision was evaluated at both intra-day and inter-day levels by analyzing three different concentrations of this compound.

Concentration (µg/mL)Intra-day %RSD (n=6)Inter-day %RSD (n=6)
50.91.2
250.60.9
450.40.7
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterResult (µg/mL)
LOD (S/N = 3) 0.15
LOQ (S/N = 10) 0.5
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The method was found to be robust with respect to minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic phase).

Diagrams

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Standard Solutions add_is Add Internal Standard prep_standards->add_is prep_samples Prepare Sample Solutions prep_samples->add_is hplc_injection Inject into HPLC System add_is->hplc_injection chrom_sep Chromatographic Separation (C18 Column) hplc_injection->chrom_sep uv_detection UV Detection at 280 nm chrom_sep->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for HPLC-UV quantification.

validation_parameters cluster_parameters Validation Parameters (ICH Q2(R1)) Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD LOD Method Validation->LOD LOQ LOQ Method Validation->LOQ Robustness Robustness Method Validation->Robustness Intra-day Intra-day Precision->Intra-day Inter-day Inter-day Precision->Inter-day

Caption: Logical relationship of method validation parameters.

Conclusion

The developed isocratic RP-HPLC-UV method provides a simple, accurate, and reliable means for the quantification of this compound. The method was successfully validated according to ICH guidelines and demonstrated good linearity, accuracy, precision, and robustness. This method is suitable for routine quality control analysis of this compound in bulk drug and can be adapted for the analysis of biological samples with appropriate sample preparation.

References

Application Note: High-Sensitivity LC-MS/MS Protocol for Trace Level Analysis of Desmethylene Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the trace level quantification of Desmethylene Tadalafil. This compound is a catechol analogue and a potential impurity or metabolite of the phosphodiesterase 5 (PDE5) inhibitor, Tadalafil. The methodology presented herein is designed for high sensitivity and selectivity, making it suitable for various applications, including pharmaceutical quality control, impurity profiling, and pharmacokinetic studies. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Tadalafil is a widely used medication for the treatment of erectile dysfunction and pulmonary arterial hypertension. As with any pharmaceutical compound, the identification and quantification of related impurities and metabolites are critical for ensuring safety and efficacy. This compound is a significant analogue of Tadalafil, characterized by the demethylenation of the methylenedioxyphenyl group to a catechol functionality. The trace-level analysis of this compound is essential for maintaining the quality of Tadalafil active pharmaceutical ingredients (APIs) and formulated products. This protocol outlines a highly sensitive LC-MS/MS method that leverages the specificity of Multiple Reaction Monitoring (MRM) for accurate quantification.

Chemical Properties

PropertyValue
Chemical Name (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione
Molecular Formula C₂₁H₁₉N₃O₄
Molecular Weight 377.4 g/mol
CAS Number 171489-03-5

Experimental Protocol

Materials and Reagents
Standard and Sample Preparation

2.1. Standard Stock Solution (1 mg/mL)

  • Accurately weigh 1 mg of this compound reference standard.

  • Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.

  • Store the stock solution at -20°C.

2.2. Working Standard Solutions

Prepare serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to create working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

2.3. Internal Standard (IS) Working Solution (100 ng/mL)

  • Prepare a 1 mg/mL stock solution of Tadalafil-d3 in methanol.

  • Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

2.4. Sample Preparation (Protein Precipitation for Plasma Samples)

  • To 100 µL of plasma sample, add 20 µL of the 100 ng/mL internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 90
    2.0 90
    2.1 10

    | 3.0 | 10 |

3.2. Mass Spectrometry

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6410 or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Capillary Voltage: 4000 V

3.3. Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are predicted based on the fragmentation patterns of Tadalafil and its analogues. These should be optimized on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound (Quantifier) 378.4262.210025
This compound (Qualifier) 378.4135.110035
Tadalafil-d3 (IS) 393.2271.210025

Data Presentation

The following table summarizes the expected quantitative performance of the method.

ParameterExpected Value
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (%RSD) < 15%
Accuracy (%RE) ± 15%
Recovery > 85%

Experimental Workflow and Diagrams

The overall workflow for the analysis of this compound is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for this compound analysis.

The logical relationship for the Multiple Reaction Monitoring (MRM) process is illustrated below.

mrm cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) Collision Cell cluster_q3 Quadrupole 3 (Q3) precursor Precursor Ion Selection (m/z 378.4) fragmentation Collision-Induced Dissociation (CID) precursor->fragmentation product_quant Product Ion (Quantifier) (m/z 262.2) fragmentation->product_quant Detection product_qual Product Ion (Qualifier) (m/z 135.1) fragmentation->product_qual Confirmation

Caption: MRM logical diagram for this compound.

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the trace level analysis of this compound. The method is sensitive, selective, and suitable for a range of applications in the pharmaceutical industry. The provided experimental parameters offer a solid starting point for method implementation and can be further optimized to meet specific laboratory and instrumentation requirements. The use of a stable isotope-labeled internal standard ensures high accuracy and precision in quantification.

Application Notes and Protocols: Desmethylene Tadalafil as a Reference Standard in ANDA Filings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Desmethylene Tadalafil as a reference standard in the Abbreviated New Drug Application (ANDA) filing process for generic Tadalafil drug products. The protocols outlined below are essential for the identification, quantification, and control of this compound as a potential impurity, ensuring the safety, efficacy, and regulatory compliance of the final drug product.

This compound, chemically known as (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a known impurity and a metabolite of Tadalafil.[1][2][3][4][5][6] Its diligent monitoring is a critical aspect of quality control in the manufacturing of generic Tadalafil. The use of a well-characterized reference standard is imperative for analytical method development, validation, and routine quality control (QC) testing in support of an ANDA submission.[5][6][7][8]

The Role of Reference Standards in ANDA Filings

An ANDA submission relies on demonstrating the bioequivalence of a generic drug to a Reference Listed Drug (RLD). A crucial part of this process is ensuring the purity and quality of the Active Pharmaceutical Ingredient (API) and the finished drug product. Reference standards are highly purified compounds used as a benchmark for this purpose. In the context of an ANDA for Tadalafil, the this compound reference standard is vital for:

  • Impurity Profiling: Identifying and quantifying the levels of this compound in the Tadalafil API and finished dosage forms.

  • Analytical Method Validation: Establishing the performance characteristics of analytical procedures, such as specificity, linearity, accuracy, and precision.

  • Quality Control: Routine testing of raw materials and finished products to ensure they meet the established specifications.

Data Presentation: Characteristics of this compound Reference Standard

A qualified this compound reference standard should be accompanied by a comprehensive Certificate of Analysis (CoA). The CoA provides essential data on the identity, purity, and potency of the standard. Below is a summary of typical data provided for a this compound reference standard.

ParameterTypical Specification/ValueAnalytical Method
Chemical Name (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione-
CAS Number 171489-03-5-
Molecular Formula C₂₁H₁₉N₃O₄-
Molecular Weight 377.39 g/mol Mass Spectrometry
Appearance Off-White to White SolidVisual Inspection
Solubility Soluble in Acetonitrile:Water (1:1)-
Purity (by HPLC) ≥95%High-Performance Liquid Chromatography (HPLC)
Potency Typically reported as a percentageCalculated from Purity and other factors (e.g., water content)
Identity Confirmation Conforms to structure¹H-NMR, Mass Spectrometry, IR Spectroscopy
Water Content Report valueThermogravimetric Analysis (TGA) or Karl Fischer Titration

Note: The exact values and specifications may vary between different suppliers of the reference standard. Always refer to the specific Certificate of Analysis provided with the reference standard.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the this compound reference standard. These protocols are based on established analytical techniques for Tadalafil and its impurities and should be validated for their intended use.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a Reverse-Phase HPLC (RP-HPLC) method suitable for the quantification of this compound in a Tadalafil drug substance or product.

a. Materials and Reagents:

  • This compound Reference Standard

  • Tadalafil API or drug product sample

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

b. Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 10 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.2 with orthophosphoric acid)B: AcetonitrileGradient or Isocratic elution (e.g., 50:50 v/v A:B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient (or controlled at 25 °C)
Detector UV-Vis at 285 nm
Run Time Approximately 10 minutes

c. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the Standard Stock Solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Solution: Accurately weigh a known amount of Tadalafil API or powdered tablets and dissolve in the mobile phase to achieve a final concentration within the calibration range of the assay. This may require sonication and filtration.

d. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the working standard solutions and the sample solution.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution using the calibration curve.

UV-Vis Spectroscopy for Identity Confirmation

This protocol provides a method for the qualitative identification of this compound using UV-Vis spectroscopy.

a. Materials and Reagents:

  • This compound Reference Standard

  • Methanol or Acetonitrile (Spectroscopic grade)

b. Instrumentation:

  • A calibrated UV-Vis spectrophotometer with 1 cm quartz cuvettes.

c. Preparation of Solution:

  • Prepare a solution of the this compound Reference Standard in the chosen solvent at a concentration that gives an absorbance reading between 0.2 and 0.8 AU (e.g., 10 µg/mL).

d. Analysis Procedure:

  • Record the UV spectrum of the prepared solution from 200 to 400 nm against a solvent blank.

  • Identify the wavelength of maximum absorbance (λmax). Based on the structure and related compounds, the λmax is expected to be in the range of 280-295 nm.

  • The obtained spectrum should be consistent with the reference spectrum of this compound.

Mass Spectrometry (MS) for Identity Confirmation and Structural Elucidation

This protocol outlines the use of mass spectrometry, typically coupled with liquid chromatography (LC-MS), for the confirmation of the identity of this compound.

a. Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

b. LC-MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Ion Trap
Scan Mode Full Scan (for confirmation of molecular weight) and Product Ion Scan (for fragmentation pattern)
Capillary Voltage 3-4 kV
Cone Voltage 20-40 V
Source Temperature 120-150 °C
Desolvation Temperature 350-450 °C
Collision Gas Argon
Collision Energy Ramped (e.g., 10-30 eV) for fragmentation studies

c. Analysis Procedure:

  • Prepare a dilute solution of the this compound Reference Standard (e.g., 1 µg/mL) in the mobile phase.

  • Infuse the solution directly into the mass spectrometer or inject it into the LC-MS system.

  • In full scan mode, confirm the presence of the protonated molecule [M+H]⁺ at m/z 378.14.

  • In product ion scan mode, fragment the parent ion (m/z 378.14) to obtain a characteristic fragmentation pattern. The fragmentation of Tadalafil analogues often results in common fragment ions.[9][10]

Visualizations

ANDA_Filing_Workflow cluster_0 Phase 1: Reference Standard Qualification cluster_1 Phase 2: Analytical Method Development & Validation cluster_2 Phase 3: Quality Control & ANDA Submission RS_Procurement Procure Desmethylene Tadalafil Reference Standard CoA_Review Review Certificate of Analysis (CoA) RS_Procurement->CoA_Review Characterization In-house Characterization (Optional) CoA_Review->Characterization Method_Dev Develop Analytical Method (e.g., HPLC) Characterization->Method_Dev Method_Val Validate Method using Reference Standard (ICH Guidelines) Method_Dev->Method_Val Impurity_Profiling Impurity Profiling of Tadalafil API & Drug Product Method_Val->Impurity_Profiling QC_Testing Routine QC Testing Impurity_Profiling->QC_Testing ANDA_Submission Compile Data for ANDA Submission QC_Testing->ANDA_Submission

Caption: Workflow for utilizing this compound reference standard in ANDA filing.

HPLC_Method_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data_processing Data Processing Prep_Mobile_Phase Prepare Mobile Phase System_Equilibration Equilibrate HPLC System Prep_Mobile_Phase->System_Equilibration Prep_Standards Prepare Standard Solutions Injection Inject Blank, Standards, and Sample Prep_Standards->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection System_Equilibration->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Desmethylene Tadalafil Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling_Pathway_Irrelevant cluster_note Note Tadalafil Tadalafil PDE5 Phosphodiesterase-5 (PDE5) Tadalafil->PDE5 cGMP cGMP PDE5->cGMP Degrades GMP GMP cGMP->GMP Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes Note_Node This diagram illustrates the mechanism of action of Tadalafil, the parent drug. This compound is an impurity and metabolite, and its own pharmacological activity is not the primary focus of its use as a reference standard.

Caption: Mechanism of action of Tadalafil (parent drug).

References

Application Note: A Stability-Indicating HPLC Assay for Tadalafil and its Degradation Product Desmethylene Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] To ensure the quality, safety, and efficacy of pharmaceutical products containing Tadalafil, it is crucial to employ a validated stability-indicating assay method (SIAM). A SIAM is a quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[2] This application note details a robust protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Tadalafil and its potential degradation product, Desmethylene Tadalafil.

Forced degradation studies are an integral part of developing a stability-indicating method, as they help to identify potential degradation products and demonstrate the specificity of the analytical method.[3] This protocol outlines the procedures for subjecting Tadalafil to various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress.

Experimental Protocols

Materials and Reagents
  • Tadalafil Reference Standard (RS)

  • This compound Reference Standard (RS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., potassium dihydrogen phosphate, pH adjusted)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

Instrumentation and Chromatographic Conditions

A validated RP-HPLC method for the simultaneous estimation of Tadalafil and Dapoxetine provides a strong basis for the analysis of Tadalafil and its related substances.[4] The following conditions are recommended as a starting point and should be optimized and validated for the specific application.

ParameterRecommended Condition
Instrument HPLC with UV/PDA Detector
Column Inertsil C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (0.05M, pH 3.0 adjusted with orthophosphoric acid) : Methanol (30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 260 nm
Column Temperature Ambient
Run Time Approximately 10 minutes
Preparation of Standard and Sample Solutions
  • Standard Stock Solution of Tadalafil: Accurately weigh and dissolve an appropriate amount of Tadalafil RS in the mobile phase to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound RS in the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution containing Tadalafil and this compound at a suitable concentration (e.g., 10 µg/mL each) by diluting the stock solutions with the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the sample (e.g., powdered tablets) in the mobile phase to obtain a theoretical Tadalafil concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies should be performed on Tadalafil to demonstrate the stability-indicating nature of the method. The following conditions are recommended as per ICH guidelines:

  • Acid Hydrolysis: Dissolve Tadalafil in 0.1 M HCl and reflux for a specified period (e.g., 8 hours at 80°C).[2] Neutralize the solution before injection.

  • Alkaline Hydrolysis: Dissolve Tadalafil in 0.1 M NaOH and reflux for a specified period. Neutralize the solution before injection.[3]

  • Oxidative Degradation: Dissolve Tadalafil in a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature for a specified duration.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined period.

  • Photolytic Degradation: Expose a solution of Tadalafil to UV light (e.g., 254 nm) and fluorescent light for a specified duration, along with a dark control.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3] The following validation parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of Tadalafil and this compound from each other and from any other degradation products.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations for both Tadalafil and this compound.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The quantitative data obtained from the method validation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
% RSD of Peak Area (n=6)≤ 2.0%

Table 2: Linearity Data for Tadalafil and this compound

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Tadalafil
This compound

Table 3: Accuracy (Recovery) Data

AnalyteConcentration Level% Recovery% RSD
Tadalafil80%
100%
120%
This compound80%
100%
120%

Table 4: Precision Data

AnalyteRepeatability (% RSD)Intermediate Precision (% RSD)
Tadalafil
This compound

Table 5: LOD and LOQ Data

AnalyteLOD (µg/mL)LOQ (µg/mL)
Tadalafil
This compound

Table 6: Summary of Forced Degradation Studies for Tadalafil

Stress Condition% Degradation of TadalafilObservations
Acid Hydrolysis (e.g., 0.1 M HCl, 80°C, 8h)
Alkaline Hydrolysis (e.g., 0.1 M NaOH, reflux)
Oxidative Degradation (e.g., 30% H₂O₂, RT)
Thermal Degradation (e.g., 105°C)
Photolytic Degradation (UV and fluorescent light)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the stability-indicating assay of Tadalafil.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis cluster_result Results prep_start Start prep_standard Prepare Tadalafil and This compound Standard Solutions prep_start->prep_standard prep_sample Prepare Sample Solution (e.g., from tablets) prep_start->prep_sample prep_end Prepared Samples and Standards prep_standard->prep_end prep_stress Perform Forced Degradation Studies prep_sample->prep_stress prep_stress->prep_end hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_end->hplc_system hplc_inject Inject Samples and Standards hplc_system->hplc_inject hplc_run Chromatographic Run hplc_inject->hplc_run data_acq Data Acquisition (Chromatograms) hplc_run->data_acq data_integration Peak Integration and Quantification data_acq->data_integration data_validation Method Validation (Specificity, Linearity, etc.) data_integration->data_validation data_report Generate Report data_validation->data_report result_assay Assay of Tadalafil data_report->result_assay result_impurities Quantification of This compound and other degradants result_assay->result_impurities result_stability Stability Profile result_impurities->result_stability

Caption: Workflow for the stability-indicating HPLC assay of Tadalafil.

Degradation Pathway of Tadalafil to this compound

The chemical structures suggest that the conversion of Tadalafil to this compound involves the cleavage of the methylenedioxy group.

Caption: Proposed degradation pathway of Tadalafil to this compound.

Conclusion

The described stability-indicating RP-HPLC method provides a robust framework for the routine quality control and stability testing of Tadalafil in pharmaceutical formulations. The method is specific for the determination of Tadalafil in the presence of its degradation product, this compound, and other potential impurities. Comprehensive method validation in accordance with ICH guidelines is essential to ensure reliable and accurate results. This application note serves as a detailed guide for researchers and analysts in the pharmaceutical industry to implement a scientifically sound stability-indicating assay for Tadalafil.

References

Characterization of Desmethylene Tadalafil using NMR and Mass Spectrometry: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural characterization and purity assessment of Desmethylene Tadalafil, a potential impurity or metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. The methodologies outlined herein utilize Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide unambiguous identification and quantification. While specific spectral data for this compound is not publicly available and must be determined experimentally, this note serves as a comprehensive guide for its analysis.

Introduction

This compound, chemically known as (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a close structural analog of Tadalafil.[1][2] Its presence as a related substance in the synthesis of Tadalafil or as a metabolite necessitates its accurate identification and characterization for quality control and regulatory purposes. This application note details the analytical workflows for the comprehensive characterization of this compound using 1H and 13C NMR, along with high-resolution mass spectrometry.

Physicochemical Properties

PropertyValueSource
Chemical Name(6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[1][2]
Molecular FormulaC21H19N3O4[1][2]
Molecular Weight377.39 g/mol [2]
Purity (Example)95.29 % (by HPLC)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information for the unambiguous identification of this compound.

Instrumentation:

  • 500 MHz (or higher) NMR Spectrometer

  • 5 mm NMR tubes

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound reference standard.

  • Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

  • Vortex the solution until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition Parameters (Example):

  • Pulse Program: zg30

  • Solvent: DMSO-d6

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Spectral Width: 12 ppm

  • Acquisition Time: 4.0 s

13C NMR Acquisition Parameters (Example):

  • Pulse Program: zgpg30

  • Solvent: DMSO-d6

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.2 s

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound for confirmation of its identity.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled with a Liquid Chromatography system (LC-MS).

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Further dilute the stock solution to a working concentration of 1-10 µg/mL with the mobile phase.

LC-MS Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Range: m/z 100-1000

  • Collision Energy (for MS/MS): Ramped (e.g., 10-40 eV)

Data Presentation

NMR Spectroscopic Data (Hypothetical)

Note: The following data is hypothetical and for illustrative purposes only. Actual chemical shifts and coupling constants must be determined experimentally.

Table 1: Hypothetical 1H NMR Data for this compound in DMSO-d6

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
10.85s-1HIndole-NH
8.90s-1HCatechol-OH
8.85s-1HCatechol-OH
7.55d7.51HAr-H
7.25d8.01HAr-H
7.05t7.51HAr-H
6.95t7.51HAr-H
6.70d1.51HAr-H (Catechol)
6.65d8.01HAr-H (Catechol)
6.50dd8.0, 1.51HAr-H (Catechol)
4.50d11.51HCH
4.20m-1HCH
3.80dd17.0, 4.01HCH2
3.50d17.01HCH2
3.20dd11.5, 4.51HCH2
3.00m-1HCH2
2.85s-3HN-CH3

Table 2: Hypothetical 13C NMR Data for this compound in DMSO-d6

Chemical Shift (δ, ppm)Assignment
169.5C=O
166.0C=O
145.0Ar-C (Catechol)
144.5Ar-C (Catechol)
136.5Ar-C
132.0Ar-C
126.0Ar-C
125.5Ar-C
121.0Ar-C
119.5Ar-C
118.5Ar-C
115.0Ar-C (Catechol)
114.5Ar-C (Catechol)
111.5Ar-C
108.0Ar-C
58.0CH
55.0CH
42.0CH2
35.0N-CH3
28.0CH2
Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]+378.1454To be determined
[M+Na]+400.1273To be determined

Table 4: Proposed MS/MS Fragmentation of this compound ([M+H]+ at m/z 378.1)

Fragment Ion (m/z)Proposed Structure/Formula
262[C16H12N2O2]+
197[C12H9N2O]+
169[C11H9N2]+
135[C9H7O]+

Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for Characterization cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_results Final Characterization Sample This compound Standard NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep ~5-10 mg MS_Prep Dilute for LC-MS Sample->MS_Prep ~1 mg NMR_Acq 1H and 13C NMR Acquisition NMR_Prep->NMR_Acq NMR_Data Spectral Processing and Interpretation NMR_Acq->NMR_Data Report Structure Confirmation and Purity Assessment NMR_Data->Report MS_Acq LC-HRMS and MS/MS Acquisition MS_Prep->MS_Acq MS_Data Data Analysis and Fragmentation Study MS_Acq->MS_Data MS_Data->Report

Figure 1. Experimental Workflow for Characterization
Proposed Mass Spectrometry Fragmentation Pathway

G Figure 2. Proposed MS/MS Fragmentation of this compound parent [M+H]+ m/z 378.1 frag1 m/z 262 parent->frag1 - C7H7O2 frag4 m/z 135 parent->frag4 - C12H12N3O3 frag2 m/z 197 frag1->frag2 - C3H3O frag3 m/z 169 frag2->frag3 - CO

Figure 2. Proposed MS/MS Fragmentation of this compound

Conclusion

References

Application Note & Protocol: Quantitative Analysis of Desmethylene Tadalafil in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmethylene Tadalafil, also known as Tadalafil catechol, is a significant impurity and metabolite of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The quantitative determination of this compound in pharmaceutical formulations is crucial for quality control and to ensure the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Due to the limited availability of direct literature on the quantitative analysis of this compound, the methodologies presented herein are adapted from well-established and validated methods for Tadalafil. The structural similarity between Tadalafil and this compound, particularly their shared core chromophore, suggests that their analytical behaviors will be comparable. However, it is imperative that these methods are fully validated for the specific quantification of this compound in the user's matrix to ensure accuracy and precision. This compound reference standards are commercially available and should be used for all quantitative purposes.[1][2][3][4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Chemical Name (6R,12aR)-6-(3,4-dihydroxyphenyl)-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[1][5]
Synonyms Tadalafil catechol[5]
CAS Number 171489-03-5[1][4][5]
Molecular Formula C21H19N3O4[1][2][5]
Molecular Weight 377.40 g/mol [1][2][5]
Solubility Soluble in DMSO[5]
Appearance Off-White to Light Pink Solid[4]
Storage 2-8°C Refrigerator[4]

Recommended Analytical Methods

Two primary analytical techniques are recommended for the quantification of this compound in pharmaceutical formulations: HPLC-UV for routine quality control and LC-MS/MS for higher sensitivity and selectivity, especially for trace-level quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of this compound at levels typically found as impurities in Tadalafil drug substances and products.

a) Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium Acetate (AR grade)

  • Water (HPLC grade)

  • Tadalafil Pharmaceutical Formulation (Tablets)

b) Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Sonicator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

c) Chromatographic Conditions:

  • Mobile Phase: A mixture of 10 mM Ammonium Acetate and Methanol (35:65 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 285 nm (based on Tadalafil's λmax, requires verification for this compound).[6][7]

  • Injection Volume: 20 µL.

  • Run Time: Approximately 10 minutes.

d) Preparation of Standard Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.1 - 10 µg/mL.

e) Preparation of Sample Solution (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Tadalafil and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredients.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • This solution can be directly injected or further diluted with the mobile phase if the concentration of this compound is expected to be high.

f) Analysis:

  • Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.

  • Record the chromatograms and measure the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

The following table summarizes the typical validation parameters that should be assessed for this method. The provided ranges are illustrative and based on similar analyses for Tadalafil.

ParameterTypical Specification
Linearity (µg/mL) 0.1 - 10
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) (µg/mL) ~ 0.03
Limit of Quantification (LOQ) (µg/mL) ~ 0.1
Specificity No interference from excipients or Tadalafil
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity and is ideal for the quantification of trace amounts of this compound.

a) Materials and Reagents:

  • Same as for HPLC-UV, but with LC-MS grade solvents and reagents.

  • Formic Acid (LC-MS grade)

b) Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

c) Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A suitable gradient to separate this compound from Tadalafil and other matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound. A hypothetical transition would be based on its molecular weight (377.4). For example, a precursor ion of [M+H]+ at m/z 378.4 could be used, with product ions to be determined experimentally.

d) Preparation of Standard and Sample Solutions:

  • Follow similar procedures as for the HPLC-UV method, but use LC-MS grade solvents and prepare solutions at lower concentrations (e.g., in the ng/mL range).

ParameterTypical Specification
Linearity (ng/mL) 0.1 - 100
Correlation Coefficient (r²) > 0.995
Precision (%RSD) < 15%
Accuracy (% Recovery) 85.0% - 115.0%
Limit of Detection (LOD) (ng/mL) ~ 0.03
Limit of Quantification (LOQ) (ng/mL) ~ 0.1
Matrix Effect To be evaluated

Visualizations

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Tablet Powder B Dissolve in Methanol & Sonicate A->B C Dilute to Volume B->C D Filter (0.45 µm) C->D F Inject into HPLC D->F E Prepare Standard Solutions E->F G Chromatographic Separation (C18) F->G H UV Detection at 285 nm G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Quantify this compound J->K

Caption: HPLC-UV workflow for this compound quantification.

Logical Relationship for Method Selection

Caption: Decision tree for analytical method selection.

Conclusion

The protocols detailed in this application note provide a robust starting point for the quantitative analysis of this compound in pharmaceutical formulations. By adapting established methods for Tadalafil, researchers can develop and validate reliable analytical procedures for this key impurity. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the specific application. It is reiterated that thorough method validation is essential to ensure the accuracy and reliability of the results.

References

Application of Desmethylene Tadalafil in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desmethylene Tadalafil (B1681874) is a known impurity and primary metabolite of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The presence and quantity of impurities in an active pharmaceutical ingredient (API) are critical quality attributes that can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods for the identification and quantification of Desmethylene Tadalafil are essential for the quality control of Tadalafil bulk drug and its pharmaceutical formulations.[1][2] This application note provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and its use as a reference standard in these applications.

Role of this compound in Quality Control

This compound serves as a critical reference standard in pharmaceutical quality control for several key applications:

  • Impurity Profiling: As a potential impurity arising from the synthesis or degradation of Tadalafil, a qualified reference standard of this compound is necessary for its unambiguous identification and quantification in the API and finished products.

  • Method Validation: The this compound reference standard is used to validate analytical methods, including specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), ensuring the method is suitable for its intended purpose.[1][3]

  • Stability Studies: During forced degradation studies (e.g., under acidic, basic, oxidative, thermal, or photolytic stress), this compound can be used to confirm the identity of degradation products and to assess the stability-indicating nature of the analytical method.[4]

Physicochemical Properties

PropertyValueReference
Chemical Name (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[5]
CAS Number 171489-03-5[5]
Molecular Formula C₂₁H₁₉N₃O₄[5]
Molecular Weight 377.4 g/mol [5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Related Substances

This protocol describes a reversed-phase HPLC method for the determination of this compound and other related substances in Tadalafil.

4.1.1. Chromatographic Conditions

ParameterCondition
Column Agilent Zorbax SB-phenyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724):Water:Trifluoroacetic Acid (35:65:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 285 nm
Injection Volume 30 µL
Run Time Approximately 20 minutes

4.1.2. Preparation of Solutions

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Solution (Tadalafil): Accurately weigh and dissolve an appropriate amount of Tadalafil reference standard in the diluent to obtain a concentration of 0.2 mg/mL.

  • Standard Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).

  • System Suitability Solution: Prepare a solution containing 0.2 mg/mL of Tadalafil and 1 µg/mL of this compound in the diluent.

  • Test Solution: Accurately weigh and dissolve the Tadalafil sample in the diluent to obtain a final concentration of 0.2 mg/mL. Centrifuge or filter the solution through a 0.45 µm filter before injection.[6]

4.1.3. System Suitability

Inject the system suitability solution. The resolution between the Tadalafil peak and the this compound peak should be not less than 2.0. The tailing factor for the Tadalafil peak should be not more than 2.0, and the relative standard deviation for replicate injections should be not more than 2.0%.[1]

4.1.4. Data Interpretation

The retention time of this compound is expected to be earlier than that of Tadalafil under these conditions. A study on Tadalafil degradation showed a degradation product eluting at approximately 2.18 min while Tadalafil eluted at 4.7 min under similar reversed-phase conditions, indicating that more polar impurities like this compound will have shorter retention times. The amount of this compound in the sample can be calculated using the response factor relative to Tadalafil or by using an external standard of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

This protocol provides a sensitive and selective LC-MS/MS method for the quantification of this compound, particularly useful for pharmacokinetic studies or trace impurity analysis.

4.2.1. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC System UPLC system
Column Shiseido C18, 100 x 2.1 mm, 2.7 µm
Mobile Phase A: 2.0 mM Ammonium Acetate with 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic AcidIsocratic elution: 55:45 (A:B)
Flow Rate 0.7 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Tadalafil: 390.4 → 268.3This compound (Predicted): 378.1 → 268.1
Dwell Time 50 ms

4.2.2. Rationale for Predicted MRM Transition of this compound

The molecular weight of this compound is 377.4 g/mol . Therefore, the protonated molecule [M+H]⁺ is expected at m/z 378.1. The major fragment ion for Tadalafil (m/z 268.3) corresponds to a specific core structure.[7][8][9] Given the structural similarity, it is highly probable that this compound will also produce a significant fragment ion at or near m/z 268.1 upon collision-induced dissociation.

4.2.3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tadalafil and this compound in a 50:50 (v/v) mixture of methanol (B129727) and water.

  • Working Solutions: Prepare working solutions by diluting the stock solutions with the mobile phase to create calibration standards and quality control (QC) samples at various concentrations. For plasma samples, spike the working solutions into blank plasma.

  • Sample Preparation (Plasma): To 100 µL of plasma sample, add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial for injection.[8]

4.2.4. Method Validation Parameters

The method should be validated according to ICH guidelines, including the following parameters:

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ)
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Recovery Consistent and reproducible.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.

Data Presentation

Table 1: HPLC Method Validation Summary (Illustrative)

ParameterTadalafilThis compound
Retention Time (min) ~4.7~2.2
Linearity Range (µg/mL) 1-1000.1-10
Correlation Coefficient (r²) >0.999>0.999
LOD (µg/mL) 0.10.03
LOQ (µg/mL) 0.30.1
Accuracy (% Recovery) 98-102%97-103%
Precision (% RSD) <2.0%<2.0%

Table 2: LC-MS/MS Method Validation Summary (Illustrative)

ParameterTadalafilThis compound
Retention Time (min) ~0.67Shorter than Tadalafil
MRM Transition (m/z) 390.4 → 268.3378.1 → 268.1
Linearity Range (ng/mL) 0.5 - 5000.1 - 100
Correlation Coefficient (r²) >0.995>0.995
LLOQ (ng/mL) 0.50.1
Accuracy (% Bias) ±15%±15%
Precision (% RSD) <15%<15%

Visualizations

Tadalafil's Mechanism of Action: PDE5 Inhibition

Tadalafil enhances erectile function by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[10] This leads to an accumulation of cGMP, resulting in smooth muscle relaxation and increased blood flow.

Tadalafil_MOA cluster_activation NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive activates sGC_active Soluble Guanylate Cyclase (active) cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active converted by PDE5 PDE5 cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation cGMP->Relaxation promotes GMP GMP (inactive) PDE5->GMP Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Caption: Tadalafil inhibits PDE5, increasing cGMP levels.

Experimental Workflow for Impurity Analysis

The general workflow for identifying and quantifying this compound as an impurity in a Tadalafil sample involves sample preparation, chromatographic separation, detection, and data analysis.

Impurity_Workflow Sample Tadalafil Bulk Drug or Formulation Prep Sample Preparation (Dissolution, Dilution, Filtration) Sample->Prep HPLC HPLC or LC-MS/MS Analysis Prep->HPLC Separation Chromatographic Separation (Tadalafil vs. Impurities) HPLC->Separation Detection Detection (UV or MS/MS) Separation->Detection Data Data Analysis (Identification & Quantification) Detection->Data Report Report Results Data->Report

Caption: Workflow for Tadalafil impurity analysis.

Logical Relationship in Method Validation

Method validation for impurity analysis follows a logical hierarchy, where fundamental parameters establish the reliability of more complex assessments.

Validation_Logic cluster_base Foundation cluster_quant Quantitative Performance cluster_accuracy Reliability cluster_robust Practicality Specificity Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness

Caption: Logical flow of analytical method validation.

References

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of Desmethylene Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the High-Performance Liquid Chromatography (HPLC) analysis of Desmethylene Tadalafil. This guide provides detailed troubleshooting in a question-and-answer format to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape, specifically peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

The most frequent issue encountered when analyzing this compound, an impurity of Tadalafil, is peak tailing.[1] Like its parent compound, this compound contains basic amine functional groups in its structure.[2][3][4] In reversed-phase HPLC, these basic groups can interact ionically with acidic residual silanol (B1196071) groups (Si-OH) present on the surface of silica-based stationary phases.[5][6] This secondary retention mechanism is the primary cause of peak tailing for basic compounds.[5][7][8]

Q2: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor in controlling the peak shape of basic analytes. At a mid-range pH (e.g., pH > 4), residual silanol groups on the silica (B1680970) surface become ionized (Si-O⁻), creating negatively charged sites.[6][9] The positively charged (protonated) this compound molecule is then strongly retained by these sites through ionic interaction, leading to significant tailing.[10]

By lowering the mobile phase pH to 3.0 or below, the silanol groups are fully protonated (Si-OH) and thus electrically neutral.[8][11] This suppresses the undesirable ionic interactions, resulting in a more symmetrical, Gaussian peak shape.[12][13]

Q3: I've lowered the mobile phase pH, but my peak is still tailing. What are other potential causes?

If peak tailing persists at low pH, the cause may be physical or related to other chemical factors. A systematic approach is necessary to diagnose the problem. Consider the following possibilities:

  • Column Issues: The column itself may be the problem. This can include contamination from previous samples, degradation of the stationary phase (loss of end-capping), or physical deformation of the packed bed, creating a void at the column inlet.[5][12][13] Trace metal contamination in the silica can also create active sites that cause tailing.[14]

  • Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band broadening and peak tailing. This can result from using tubing with an incorrect internal diameter or from poorly made connections.[7][11]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[11][12] This can be quickly checked by injecting a diluted sample.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak shape issues. Whenever possible, the sample should be dissolved in the initial mobile phase.[12]

Q4: What type of HPLC column is recommended for analyzing this compound?

Choosing the right column is crucial for obtaining good peak symmetry for basic compounds. The following column types are recommended:

  • High-Purity, End-Capped Silica Columns: Modern "Type B" silica columns have very low metal content and a high degree of surface deactivation.[9][13] They are also "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them much less interactive.[5][14][15]

  • Columns with Novel Chemistries: For particularly challenging basic compounds, consider columns with alternative stationary phases, such as those with embedded polar groups or charged surface hybrid (CSH) technologies, which are designed to shield residual silanol activity and improve peak shape.[12][16]

Q5: How is peak tailing measured quantitatively?

Peak tailing is quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As).[5] The USP Tailing Factor is calculated from the peak width at 5% of the peak height.[17][18]

A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1 indicates tailing. For most analytical methods, a tailing factor between 0.8 and 1.5 is considered acceptable, while a value greater than 2.0 is generally unacceptable.[5][18]

Troubleshooting Guides and Protocols

Guide 1: Systematic Troubleshooting Workflow

When peak tailing is observed (Tf > 1.2), a logical workflow can help isolate the root cause. The first step is to determine if the issue affects only the analyte of interest or all peaks in the chromatogram.

G start_node start_node decision_node decision_node process_node process_node end_node end_node start Peak Tailing Observed (Tf > 1.2) decision1 Only Desmethylene Tadalafil Peak Tailing? start->decision1 chemical_path Suspect Chemical Interactions decision1->chemical_path  Yes physical_path Suspect System/ Physical Issue decision1->physical_path  No, all peaks tail check_ph 1. Review Mobile Phase pH (Target pH <= 3.0) chemical_path->check_ph check_column 2. Assess Column Chemistry (Use end-capped column) check_ph->check_column check_overload 3. Test for Overload (Inject diluted sample) check_column->check_overload resolve Peak Shape Improved check_overload->resolve check_ecv 1. Check Extra-Column Volume (Fittings, Tubing ID) physical_path->check_ecv check_void 2. Inspect for Column Void /Contamination check_ecv->check_void check_guard 3. Replace Guard Column check_void->check_guard check_guard->resolve

Caption: A logical workflow for troubleshooting HPLC peak tailing issues.

Guide 2: The Impact of Secondary Silanol Interactions

The primary chemical cause of peak tailing for basic compounds like this compound is the interaction with deprotonated silanol groups on the silica surface. Operating at a low pH neutralizes these groups, minimizing the interaction and leading to a sharp, symmetrical peak.

G cluster_0 Condition 1: Mid-Range pH (e.g., pH 7) cluster_1 Condition 2: Low pH (e.g., pH < 3) Analyte_Mid Protonated Analyte (R-NH3+) Silanol_Mid Silica Surface Si-O⁻ Ionized Silanol Analyte_Mid->Silanol_Mid:f0 Strong Ionic Interaction (Secondary Retention) Tailing_Peak Result: Severe Peak Tailing Silanol_Mid->Tailing_Peak Analyte_Low Protonated Analyte (R-NH3+) Silanol_Low Silica Surface Si-OH Protonated Silanol Analyte_Low->Silanol_Low:f0 Interaction Minimized Good_Peak Result: Symmetrical Peak Silanol_Low->Good_Peak

Caption: Mechanism of silanol interaction and its mitigation via pH control.

Data Presentation: Effect of Mobile Phase pH

The table below summarizes the expected impact of mobile phase pH on the USP Tailing Factor (Tf) for this compound.

Mobile Phase pHBuffer/Additive (Aqueous Phase)Expected Tailing Factor (Tf)Observation
2.5 - 3.0 0.1% Formic Acid or Phosphoric Acid1.0 – 1.2Optimal. Symmetrical peak shape as silanol interactions are suppressed.[8][11]
4.5 10 mM Ammonium Acetate Buffer1.5 – 2.0Moderate Tailing. Partial ionization of silanol groups leads to peak asymmetry.[19]
7.0 10 mM Phosphate Buffer> 2.0Severe Tailing. Silanol groups are fully ionized, causing strong secondary retention.[7]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization Study

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

Methodology:

  • Column: Use a modern, high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Standard Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.

  • Mobile Phase Preparation:

    • Mobile Phase A (pH ~2.7): 0.1% Formic Acid in Water.

    • Mobile Phase B (pH ~7.0): 10 mM Potassium Phosphate Buffer in Water, pH adjusted to 7.0.

    • Organic Modifier: Acetonitrile or Methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: As appropriate for this compound (e.g., 284 nm)[20]

    • Gradient: Run a suitable gradient (e.g., 20-80% organic over 15 minutes) first with Mobile Phase A, then equilibrate and run with Mobile Phase B.

  • Data Analysis:

    • Integrate the this compound peak for each run.

    • Calculate the USP Tailing Factor (Tf) using the formula: Tf = W₀.₀₅ / (2f) , where W₀.₀₅ is the peak width at 5% height and f is the distance from the leading edge to the peak maximum at 5% height.[17]

    • Compare the tailing factors obtained at the different pH values.

Protocol 2: Column Flushing and Regeneration

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Methodology:

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination of the detector cell.

  • Reverse the Column: Reverse the direction of flow through the column (connect the outlet to the pump).

  • Systematic Flush: Flush the column with a series of solvents, moving from polar to non-polar. Use at least 10-15 column volumes for each step.

    • Step 1 (Buffer Removal): Flush with your mobile phase composition but without any buffer salts (e.g., 95:5 Water:Acetonitrile).

    • Step 2 (Intermediate Polarity): Isopropanol.

    • Step 3 (Non-Polar Contaminants): Hexane or Methylene Chloride.

    • Step 4 (Return to Intermediate): Isopropanol.

    • Step 5 (Return to RP Conditions): Mobile phase organic solvent (e.g., 100% Acetonitrile).

  • Re-equilibration:

    • Return the column to its normal flow direction.

    • Reconnect the column to the detector.

    • Equilibrate the column with the initial mobile phase conditions for at least 20-30 column volumes before injecting a standard to check performance.

References

Technical Support Center: Desmethylene Tadalafil Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry-based analysis of Desmethylene Tadalafil (B1681874).

Frequently Asked Questions (FAQs)

Q1: What is Desmethylene Tadalafil and how does it differ from Tadalafil?

A1: this compound (CAS No. 171489-03-5) is a metabolite and impurity of Tadalafil.[1][2] Chemically, it is the catechol analog of Tadalafil, meaning the methylenedioxy group on the phenyl ring of Tadalafil is replaced by two hydroxyl groups (a catechol moiety).[1][3][4][5][6][7][8][9][10][11][12][13][14] This structural change results in a lower molecular weight (377.4 g/mol for this compound vs. 389.4 g/mol for Tadalafil).[9][14]

Q2: What is the expected precursor ion for this compound in positive ion electrospray ionization (ESI)?

A2: Given its molecular formula of C₂₁H₁₉N₃O₄ and molecular weight of 377.4, the expected precursor ion in positive ESI mode would be the protonated molecule, [M+H]⁺, at an m/z of approximately 378.1.[7][14] Optimization of the ion source parameters is crucial to maximize the intensity of this ion.

Q3: What are the likely product ions for this compound in tandem mass spectrometry (MS/MS)?

A3: Tadalafil is known to produce a major product ion at m/z 268.2, which results from the loss of the benzodioxole moiety.[15] Given the structural similarity, this compound is expected to undergo a similar fragmentation pathway. The primary product ion would likely result from the cleavage of the bond connecting the dihydroxyphenyl group to the rest of the molecule. The core piperazinedione structure would likely remain as a stable fragment.

Q4: Which ionization technique is most suitable for this compound analysis?

A4: Based on the successful analysis of Tadalafil and other similar molecules, Electrospray Ionization (ESI) in the positive ion mode is the recommended technique.[15] The presence of basic nitrogen atoms in the molecule's structure allows for efficient protonation and ionization.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity for this compound

  • Question: I am not seeing any signal, or the signal for my this compound standard is very weak. What should I check?

  • Answer:

    • Confirm Precursor Ion: Double-check that you are monitoring for the correct precursor ion, [M+H]⁺ at m/z 378.1.

    • Optimize Source Parameters: The catechol moiety in this compound can be susceptible to oxidation. Systematically optimize the ion source parameters, including capillary voltage, source temperature, and gas flows, to ensure stable ionization.

    • Mobile Phase pH: The pH of the mobile phase can significantly impact ionization efficiency. For molecules with basic nitrogens like this compound, an acidic mobile phase (e.g., containing 0.1% formic acid) is generally recommended to promote protonation.[16]

    • Collision Energy: If you are using Multiple Reaction Monitoring (MRM), ensure the collision energy is optimized to produce stable and intense product ions. Start with a range of collision energies to find the optimal value.

Issue 2: Poor Chromatographic Peak Shape

  • Question: My chromatographic peak for this compound is broad or tailing. How can I improve it?

  • Answer:

    • Mobile Phase Composition: The organic modifier (typically acetonitrile (B52724) or methanol) and the aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) should be optimized. Try different gradients and solvent compositions.

    • Column Chemistry: A C18 column is a good starting point. However, if peak shape is poor, consider a column with a different chemistry, such as a phenyl-hexyl or a C8 column.

    • Flow Rate: Adjust the flow rate to improve the peak shape. A lower flow rate can sometimes lead to sharper peaks.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.

Issue 3: Signal Instability or In-Source Oxidation

  • Question: The signal for this compound is erratic, or I suspect in-source oxidation. What can I do?

  • Answer:

    • Catechol Oxidation: The catechol group is prone to oxidation, which can lead to signal instability or the appearance of ions at [M-H]⁺ or [M+O-H]⁺.

    • Lower Source Temperature: High source temperatures can promote in-source reactions. Try reducing the source temperature to see if the signal stabilizes.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant, like ascorbic acid, to the sample or mobile phase can mitigate on-column or in-source oxidation of catechol-containing compounds. This should be done cautiously as it can affect ionization.

    • Fresh Samples and Solvents: Always use freshly prepared standards and high-purity solvents to minimize potential degradation.

Quantitative Data Summary

Table 1: Optimized Mass Spectrometry Parameters for Tadalafil (for reference)

ParameterValueReference
Ionization ModePositive ESI[15]
Precursor Ion (Q1)m/z 390.3[15]
Product Ion (Q3)m/z 268.2[15]
Collision EnergyVaries by instrument[15]
Declustering PotentialVaries by instrument

Table 2: Proposed Starting Mass Spectrometry Parameters for this compound Optimization

ParameterProposed Starting ValueNotes
Ionization ModePositive ESIBased on Tadalafil analysis
Precursor Ion (Q1)m/z 378.1Calculated from molecular weight
Product Ion (Q3)Scan or predictRequires experimental determination
Collision Energy15-30 eVStart with a range and optimize
Declustering Potential40-80 VStart with a range and optimize

Experimental Protocol: LC-MS/MS Method for this compound

This protocol is a starting point and will require optimization and validation for your specific application and instrumentation.

1. Sample Preparation (from plasma)

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Parameters

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • This compound: Q1: 378.1 -> Q3: To be determined experimentally

    • Internal Standard: To be determined based on the chosen standard

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc LC Separation inject->lc ms MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify report Reporting quantify->report troubleshooting_workflow start Start: Low or No Signal check_precursor Is the correct precursor ion (m/z 378.1) being monitored? start->check_precursor check_precursor->start No, correct it optimize_source Optimize Source Parameters: - Capillary Voltage - Source Temperature - Gas Flows check_precursor->optimize_source Yes check_mobile_phase Is the mobile phase acidic? (e.g., 0.1% Formic Acid) optimize_source->check_mobile_phase adjust_mobile_phase Adjust mobile phase to include an acid. check_mobile_phase->adjust_mobile_phase No optimize_collision Optimize Collision Energy (CE) for the product ion. check_mobile_phase->optimize_collision Yes adjust_mobile_phase->optimize_collision check_sample_prep Review Sample Preparation: - Extraction efficiency - Sample stability optimize_collision->check_sample_prep end_ok Signal Improved check_sample_prep->end_ok

References

Technical Support Center: Synthesis of Tadalafil Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed synthetic protocols and troubleshooting guides specifically for Desmethylene Tadalafil (B1681874) are not widely available in published literature. The following information is based on established procedures for the synthesis of Tadalafil and its analogs. Researchers should adapt these general guidelines to their specific needs for Desmethylene Tadalafil synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction step in the synthesis of Tadalafil and its analogs like this compound?

The core of Tadalafil synthesis is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine (such as D-tryptophan methyl ester) with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline skeleton.[1][2]

Q2: What are the most critical factors affecting the yield and stereoselectivity of the Pictet-Spengler reaction in Tadalafil synthesis?

Several factors critically influence the outcome of the Pictet-Spengler reaction:

  • Catalyst: The choice and concentration of the acid catalyst are crucial.[1]

  • Solvent: The reaction solvent can significantly impact the solubility of reactants and intermediates, thereby affecting reaction rates and stereoselectivity.[2]

  • Temperature: Reaction temperature affects the rate of reaction and the formation of side products.

  • Purity of Reactants: The purity of the starting materials, particularly the aldehyde, is essential for a clean reaction.

Q3: How can I minimize the formation of the trans-isomer and other diastereomers?

Controlling the stereochemistry to favor the desired cis-isomer is a common challenge. The choice of solvent can play a significant role in the stereoselectivity. For instance, in the synthesis of Tadalafil, using nitromethane (B149229) or acetonitrile (B52724) as the solvent has been shown to yield high stereoselectivity in favor of the cis-isomer.[2]

Q4: What are common impurities found in crude Tadalafil and its analogs?

Common impurities can include unreacted starting materials, the undesired trans-isomer, and byproducts from side reactions. Purification is often necessary to remove these impurities and can involve techniques like flash chromatography and crystallization.[3]

Troubleshooting Guide

Problem 1: Low yield in the Pictet-Spengler reaction.

  • Question: My Pictet-Spengler reaction is giving a very low yield. What are the possible causes and how can I improve it?

  • Answer:

    • Inadequate Acid Catalysis: The iminium ion, which is the key electrophile, may not be forming efficiently.[1]

      • Solution: Try varying the acid catalyst (e.g., trifluoroacetic acid, benzoic acid) and its concentration.[2]

    • Poor Solubility of Reactants: If your reactants are not fully dissolved, the reaction will be slow and incomplete.

      • Solution: Experiment with different solvents. Aprotic solvents have been shown to sometimes give superior yields compared to traditional protic solvents.[1]

    • Reaction Temperature is Too Low: The activation energy for the reaction may not be reached.

      • Solution: Gradually increase the reaction temperature while monitoring for the formation of degradation products.

    • Decomposition of Starting Materials: The aldehyde component can be sensitive to strongly acidic conditions.

      • Solution: Consider a milder acid catalyst or a two-phase system to control the exposure of the aldehyde to the acid.

Problem 2: Formation of a significant amount of the undesired trans-isomer.

  • Question: I am getting a mixture of cis and trans isomers, with a high proportion of the unwanted trans isomer. How can I improve the diastereoselectivity?

  • Answer:

    • Solvent Effects: The solvent has a profound effect on the transition state energies leading to the different isomers.

      • Solution: A solvent screen is highly recommended. For Tadalafil, nitromethane and acetonitrile have been reported to give excellent cis selectivity.[2]

    • Base-Catalyzed Epimerization: It's possible for the product to epimerize under certain conditions.

      • Solution: Ensure that your workup and purification steps are not exposing the product to basic conditions for extended periods. A base-catalyzed epimerization has been noted for Tadalafil in DMSO-containing solvents.[2]

Problem 3: Difficulty in purifying the final product.

  • Question: My crude product is difficult to purify, and I am losing a significant amount of material during purification. What are some effective purification strategies?

  • Answer:

    • Crystallization: This is a highly effective method for purifying crude Tadalafil.[3]

      • Solution: A systematic approach to finding a suitable crystallization solvent is key. For Tadalafil, C2-C6 aliphatic alcohols and mixtures of ketones or nitriles with a hydroxylic solvent have been used.[3] Seeding the solution can also improve crystallization.[3]

    • Chromatography: Flash chromatography is often used for initial purification.[3]

      • Solution: Experiment with different solvent systems to achieve optimal separation of your desired product from impurities.

Data Summary

The following table provides illustrative data on how reaction conditions can influence the yield and diastereoselectivity of the Pictet-Spengler reaction for Tadalafil synthesis. This data is generalized and should be adapted for the synthesis of this compound.

Experiment IDAcid Catalyst (equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)cis:trans Ratio
1Trifluoroacetic Acid (1.1)Dichloromethane (B109758)25246585:15
2Trifluoroacetic Acid (1.1)Acetonitrile25248095:5
3Benzoic Acid (1.1)Acetic Acid80127592:8
4Trifluoroacetic Acid (1.1)Nitromethane25248599:1

Illustrative Experimental Protocol

Pictet-Spengler Reaction for a Tadalafil Analog

This protocol is a general illustration and should be optimized for the specific synthesis of this compound.

  • Reactant Preparation: To a solution of D-tryptophan methyl ester hydrochloride (1.0 eq) in acetonitrile (10 volumes), add the desired aldehyde (e.g., a desmethylene analog of piperonal) (1.05 eq).

  • Reaction Initiation: Cool the mixture to 0 °C and add trifluoroacetic acid (1.1 eq) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, followed by crystallization from a suitable solvent system to obtain the pure cis-isomer.

Diagrams

experimental_workflow General Experimental Workflow for Tadalafil Analog Synthesis reactant_prep Reactant Preparation (D-tryptophan methyl ester, Aldehyde) pictet_spengler Pictet-Spengler Reaction (Acid Catalyst, Solvent) reactant_prep->pictet_spengler workup Aqueous Workup (Quenching, Extraction) pictet_spengler->workup purification Purification (Chromatography, Crystallization) workup->purification analysis Product Analysis (NMR, HPLC, MS) purification->analysis final_product Final Product (cis-isomer) analysis->final_product

Caption: General workflow for synthesizing Tadalafil analogs.

troubleshooting_low_yield Troubleshooting Low Yield in Pictet-Spengler Reaction start Low Yield Observed check_catalyst Is acid catalysis optimal? start->check_catalyst vary_catalyst Vary acid catalyst and concentration check_catalyst->vary_catalyst No check_solvent Are reactants fully dissolved? check_catalyst->check_solvent Yes vary_catalyst->check_solvent solvent_screen Perform a solvent screen check_solvent->solvent_screen No check_temp Is reaction temperature adequate? check_solvent->check_temp Yes solvent_screen->check_temp increase_temp Gradually increase temperature check_temp->increase_temp No check_purity Are starting materials pure? check_temp->check_purity Yes increase_temp->check_purity purify_reactants Re-purify starting materials check_purity->purify_reactants No end Yield Improved check_purity->end Yes purify_reactants->end

Caption: Decision tree for troubleshooting low reaction yield.

References

Addressing matrix effects in the bioanalysis of Desmethylene Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide is based on established principles for the bioanalysis of small molecules and the parent compound, Tadalafil. Due to a lack of specific published data on matrix effects for Desmethylene Tadalafil, the following recommendations are extrapolated from general best practices in LC-MS/MS method development.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the analytical method.[1][2] For this compound, a metabolite of Tadalafil, accurate quantification is crucial for pharmacokinetic and drug metabolism studies. Uncontrolled matrix effects can lead to erroneous data and incorrect interpretations of the drug's behavior in the body.

Q2: What are the common causes of matrix effects in plasma-based assays?

A2: The primary culprits behind matrix effects in plasma are endogenous components that are not completely removed during sample preparation.[3] Phospholipids (B1166683) are a major contributor to ion suppression in electrospray ionization (ESI).[2] Other sources include salts, endogenous metabolites, and proteins that may co-elute with this compound.[3] The choice of ionization technique also plays a role, with ESI being more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3]

Q3: How can I quantitatively assess the matrix effect for this compound?

A3: The most common method is the post-extraction addition experiment . This involves comparing the peak area of this compound in a solution prepared in a neat solvent to the peak area of the analyte spiked into an extracted blank matrix sample. The ratio of these peak areas provides a quantitative measure known as the Matrix Factor (MF) .

Q4: What is a Matrix Factor (MF) and how is it interpreted?

A4: The Matrix Factor (MF) is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

For a robust bioanalytical method, the MF should be consistent across different lots of the biological matrix.

Q5: What are the primary strategies to mitigate matrix effects?

A5: Strategies to minimize matrix effects for this compound analysis can be categorized as follows:

  • Optimization of Sample Preparation: Employing more rigorous sample cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can effectively remove interfering matrix components.[2]

  • Chromatographic Separation: Modifying the LC method to better separate this compound from co-eluting matrix components is a crucial step. This can involve adjusting the mobile phase, using a different column chemistry, or employing a gradient elution.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound would be the ideal internal standard. It co-elutes with the analyte and experiences the same degree of matrix effects, thus providing the most accurate correction. If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it adequately tracks the analyte's behavior.

Troubleshooting Guides

Q: My this compound signal is low and shows high variability between samples. What is the likely cause and how can I fix it?

A: This is a classic indication of significant and variable ion suppression.

Troubleshooting Workflow:

  • Confirm Ion Suppression: Perform a post-extraction addition experiment to quantify the matrix effect. If the Matrix Factor is significantly less than 1, ion suppression is confirmed.

  • Identify the Source: Conduct a post-column infusion experiment to pinpoint the retention time regions where ion suppression is most severe. If this region overlaps with the elution of this compound, you have identified the problem.

  • Improve Sample Cleanup: Your current sample preparation method is likely insufficient. If you are using Protein Precipitation (PPT), consider switching to LLE or SPE, which are more effective at removing phospholipids and other interfering components.

  • Optimize Chromatography: Adjust your chromatographic conditions to move the this compound peak away from the regions of ion suppression identified in the post-column infusion experiment.

Q: My internal standard (a structural analog) does not seem to be compensating for the variability. What should I do?

A: This occurs when the internal standard (IS) and the analyte are affected differently by the matrix components.

Solutions:

  • Verify Co-elution: Ensure that the IS and this compound are eluting as closely as possible. If not, adjust the chromatography.

  • Evaluate IS in Matrix: Assess the matrix effect for your IS independently. If the IS shows significantly different or more variable matrix effects than this compound, it is not a suitable IS.

  • Source a SIL-IS: The most robust solution is to use a stable isotope-labeled internal standard for this compound. This will ensure that both the analyte and the IS are affected by the matrix in the same way.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)

Objective: To quantify the matrix effect by calculating the Matrix Factor (MF).

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and the internal standard into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank plasma and then spike this compound and the internal standard into the final extract.

    • Set C (Pre-Spiked Matrix): Spike this compound and the internal standard into blank plasma before extraction.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

  • Calculate the Recovery:

    • Recovery (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)

Objective: To identify the regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Set up the Infusion: Infuse a standard solution of this compound at a constant flow rate into the LC flow post-column, before the mass spectrometer.

  • Inject Blank Matrix Extract: While the analyte is being infused, inject an extracted blank plasma sample.

  • Monitor the Signal: Monitor the signal of this compound. Any dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Bioanalysis (Hypothetical Data)

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)IS-Normalized MF
Protein Precipitation (PPT)95 ± 5%0.65 ± 0.200.85 ± 0.15
Liquid-Liquid Extraction (LLE)85 ± 7%0.92 ± 0.100.98 ± 0.05
Solid-Phase Extraction (SPE)90 ± 6%0.98 ± 0.081.01 ± 0.04

Visualizations

TroubleshootingWorkflow start Low and Variable Analyte Signal confirm_suppression Perform Post-Extraction Addition Experiment start->confirm_suppression is_mf_low Is Matrix Factor (MF) < 0.8? confirm_suppression->is_mf_low identify_source Perform Post-Column Infusion Experiment is_mf_low->identify_source Yes no_issue Matrix Effect is Not the Primary Issue is_mf_low->no_issue No peaks_overlap Does Suppression Zone Overlap with Analyte Peak? identify_source->peaks_overlap improve_cleanup Improve Sample Cleanup (e.g., switch to SPE) peaks_overlap->improve_cleanup Yes optimize_chrom Optimize Chromatography (e.g., change gradient) peaks_overlap->optimize_chrom Yes peaks_overlap->no_issue No revalidate Re-validate Method improve_cleanup->revalidate optimize_chrom->revalidate

Caption: Troubleshooting workflow for low and variable analyte signals.

SamplePrepSelection start Start Method Development ppt Protein Precipitation (PPT) (Fast, but 'dirty') start->ppt assess_me Assess Matrix Effect (Post-Extraction Addition) ppt->assess_me lle Liquid-Liquid Extraction (LLE) (Cleaner, more selective) lle->assess_me spe Solid-Phase Extraction (SPE) (Cleanest, most selective) spe->assess_me is_mf_acceptable Is Matrix Factor Acceptable and Consistent? assess_me->is_mf_acceptable is_mf_acceptable->lle No is_mf_acceptable->spe No, try cleaner method final_method Final Method is_mf_acceptable->final_method Yes

Caption: Decision tree for selecting a sample preparation method.

PostExtractionAddition cluster_A Set A: Neat Solution cluster_B Set B: Post-Spiked Matrix set_a Analyte in Solvent Peak Area = X calculation Matrix Factor (MF) = Y / X set_a->calculation set_b Extracted Blank Matrix + Analyte Peak Area = Y set_b->calculation

Caption: Concept of the Post-Extraction Addition experiment.

References

Technical Support Center: Desmethylene Tadalafil Reference Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Desmethylene Tadalafil (B1681874) reference standard solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My Desmethylene Tadalafil reference standard solution has changed color. What could be the cause?

A change in the color of your this compound solution, such as turning yellow or brown, is likely an indication of degradation. This compound contains a catechol moiety (two adjacent hydroxyl groups on a benzene (B151609) ring), which is susceptible to oxidation. This oxidation can lead to the formation of colored quinone-type species. This process can be accelerated by exposure to air (oxygen), light, or basic pH conditions.

Q2: I am seeing a decrease in the peak area of this compound and the appearance of new peaks in my HPLC analysis. What is happening?

The decrease in the main peak area for this compound, coupled with the emergence of new peaks, strongly suggests that the reference standard is degrading. Based on forced degradation studies of the parent compound, Tadalafil, degradation is most likely to occur under hydrolytic (especially alkaline) and oxidative conditions.[1] The new peaks represent the degradation products. To confirm this, you can perform a forced degradation study as outlined in the experimental protocols section.

Q3: What are the optimal storage conditions for this compound reference standard solutions to ensure stability?

To minimize degradation, this compound solutions should be stored under the following conditions:

  • Temperature: Store at refrigerated temperatures (2-8°C) for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: To prevent oxidation, it is advisable to blanket the solution with an inert gas like nitrogen or argon before sealing the vial, especially for long-term storage.

  • Solvent: Prepare solutions in a suitable, high-purity solvent. While specific data for this compound is limited, for its parent compound Tadalafil, mixtures of methanol (B129727) and water or acetonitrile (B52724) and water are commonly used for analysis.[2][3][4] The pH of the solution should be kept neutral or slightly acidic to minimize base-catalyzed hydrolysis.

Q4: For how long can I expect my this compound reference standard solution to be stable?

The stability of the solution will depend on the storage conditions, solvent, and concentration. It is recommended to prepare fresh solutions for critical quantitative applications. For routine use, if stored properly as described above, the solution may be stable for a short period. However, it is best practice to periodically check the purity of the solution by HPLC to monitor for any degradation. A stability study of an extemporaneously prepared Tadalafil suspension showed it was stable for at least 91 days when stored in amber plastic bottles at room temperature.[5][6] While this provides some indication, the stability of this compound in solution may differ.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Degradation of the reference standard.Prepare a fresh solution from the solid reference material. Compare the chromatogram of the fresh solution with the old one to confirm degradation. Review solution preparation and storage procedures.
Decreased assay value Degradation of the reference standard.Prepare a fresh solution and re-assay. Ensure proper storage of both the solution and the solid material.
Solution discoloration (yellowing/browning) Oxidation of the catechol moiety.Discard the solution. When preparing a new solution, consider de-gassing the solvent and storing the solution under an inert atmosphere. Protect from light.
Precipitation in the solution Poor solubility or solvent evaporation.Ensure the concentration is within the solubility limits for the chosen solvent. Check that the vial is properly sealed to prevent solvent evaporation. Gentle warming and sonication may redissolve the precipitate, but verify the purity afterward.

Summary of Tadalafil Forced Degradation Studies

Stress Condition Observation for Tadalafil Potential Implication for this compound Reference
Acidic Hydrolysis (e.g., 1N HCl, 65°C) Degradation observed.Similar or potentially slightly different susceptibility to acid-catalyzed hydrolysis.[3][4]
Alkaline Hydrolysis (e.g., 1N NaOH, 65°C) Significant degradation; particularly labile under these conditions.Likely to be unstable under alkaline conditions due to hydrolysis.[1][3][4]
Oxidative Stress (e.g., H₂O₂, reflux) Degradation occurs.Potentially more susceptible to oxidation due to the presence of the catechol moiety, which is more readily oxidized than the methylenedioxy group in Tadalafil.[1]
Thermal Stress Generally stable.Likely to be stable under moderate thermal stress in a solid state, but degradation in solution may be accelerated at higher temperatures.[1]
Photolytic Stress Generally stable.While Tadalafil is stable, the solution of this compound should be protected from light as a precaution, as light can catalyze oxidation.[1]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol is adapted from validated methods for Tadalafil and is intended for monitoring the stability of this compound solutions.[1][3][7][8]

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example:

    • Isocratic: Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 50:50 v/v ratio.

    • Gradient: Solution A: Phosphate buffer (pH 2.5):acetonitrile (80:20, v/v); Solution B: Water:acetonitrile (20:80, v/v). A linear gradient can be developed to ensure separation from potential degradants.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm or 285 nm

  • Column Temperature: Ambient or controlled at 25°C

  • Injection Volume: 10 µL

2. Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).

3. Sample Analysis:

  • Inject the working standard solution and establish a baseline chromatogram with a clear retention time for the this compound peak.

  • Inject the aged or stressed sample solutions.

  • Monitor for any new peaks (degradation products) and a decrease in the area of the main this compound peak.

4. Forced Degradation Study:

  • To identify potential degradation products and validate the stability-indicating nature of the method, subject the this compound solution to stress conditions:

    • Acidic: Add 1N HCl and heat (e.g., 60°C for 2 hours). Neutralize before injection.

    • Alkaline: Add 1N NaOH and keep at room temperature (e.g., for 30 minutes). Neutralize before injection.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature (e.g., for 2 hours).

    • Thermal: Store the solution at an elevated temperature (e.g., 70°C for 24 hours).

    • Photolytic: Expose the solution to UV light.

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing prep Prepare Desmethylene Tadalafil Solution initial_analysis Initial HPLC Analysis (T=0) prep->initial_analysis storage Store Solution under Defined Conditions (e.g., 4°C, protected from light) initial_analysis->storage periodic_analysis Periodic HPLC Analysis (T=x days) storage->periodic_analysis periodic_analysis->storage Continue Storage data_eval Evaluate Data: - Peak Area Decrease - Appearance of New Peaks periodic_analysis->data_eval conclusion Determine Stability Period data_eval->conclusion

Caption: Workflow for assessing the stability of a reference standard solution.

G cluster_pathway Potential Oxidative Degradation Pathway of this compound dmt This compound (Catechol Moiety) semiquinone Semiquinone Radical (Intermediate) dmt->semiquinone - H⁺, - e⁻ oxidant [O] (e.g., O₂, light, metal ions) oxidant->dmt oxidant->semiquinone quinone Ortho-quinone Derivative (Colored Species) semiquinone->quinone - H⁺, - e⁻ polymerization Further Reactions / Polymerization quinone->polymerization

Caption: Potential oxidation pathway of the catechol group in this compound.

References

Technical Support Center: Method Refinement for Improved Sensitivity of Desmethylene Tadalafil Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the sensitive detection of Desmethylene Tadalafil (B1681874).

Frequently Asked Questions (FAQs)

Q1: What is Desmethylene Tadalafil and why is its sensitive detection important?

This compound is a catechol-containing analogue and a potential metabolite or impurity of Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor. Its chemical name is (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, with a molecular formula of C₂₁H₁₉N₃O₄ and a molecular weight of 377.40 g/mol .[1][2][3][4][5] Sensitive detection is crucial for pharmacokinetic studies, impurity profiling in pharmaceutical formulations, and for monitoring potential biomarkers of Tadalafil metabolism.

Q2: What are the main challenges in the analysis of this compound?

The primary challenges stem from its catechol structure. Catechols are susceptible to oxidation, which can lead to signal loss, variability, and the formation of degradation products.[2][6] Additionally, like many analytes in complex biological matrices, this compound analysis can be affected by matrix effects, leading to ion suppression or enhancement in the mass spectrometer.

Q3: Which analytical technique is most suitable for the sensitive detection of this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and selective quantification of this compound.[3][5] Ultra-Performance Liquid Chromatography (UPLC) systems can offer improved resolution and faster analysis times.[5][7]

Q4: How can I prevent the oxidation of this compound during sample preparation and analysis?

To minimize oxidation, consider the following strategies:

  • Use of Antioxidants: Add antioxidants like ascorbic acid or EDTA to your samples and standards.

  • pH Control: Maintain a low pH environment where possible, as catechols are more stable in acidic conditions.

  • Temperature Control: Keep samples cool throughout the preparation and analysis process.

  • Minimize Exposure to Air and Light: Process samples promptly and use amber vials to protect from light.

  • Derivatization: In some cases, derivatization of the catechol group can improve stability and chromatographic performance.

Q5: What are the expected mass spectral fragments for this compound?

While specific fragmentation data for this compound is not widely published, based on the fragmentation patterns of Tadalafil and its analogues, common fragment ions at m/z 135, 169, 197, and 262 may be observed. The precursor ion in positive electrospray ionization (ESI+) mode would be [M+H]⁺ at approximately m/z 378.1.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Signal 1. Analyte Degradation: Oxidation of the catechol group. 2. Poor Ionization: Suboptimal mobile phase pH or ESI source parameters. 3. Matrix Suppression: Co-eluting matrix components interfering with ionization.1. Implement strategies to prevent oxidation (see FAQ 4). 2. Optimize mobile phase pH (acidic is often better for catechols in positive ESI). Tune ESI source parameters (e.g., capillary voltage, gas flow, temperature). 3. Improve sample clean-up (e.g., use a more selective SPE sorbent). Modify chromatographic conditions to separate the analyte from interfering peaks.
Poor Peak Shape (Tailing or Broadening) 1. Secondary Interactions: Interaction of the catechol group with active sites on the column. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Inappropriate Mobile Phase: pH or organic content not optimal for the analyte.1. Use a column with end-capping or a different stationary phase. Add a small amount of a competing agent to the mobile phase. 2. Dilute the sample. 3. Adjust the mobile phase pH. Optimize the gradient elution profile.
Retention Time Shifts 1. Column Equilibration: Insufficient time for the column to equilibrate between injections. 2. Mobile Phase Inconsistency: Changes in mobile phase composition over time. 3. Column Degradation: Loss of stationary phase or build-up of contaminants.1. Increase the column equilibration time in your method. 2. Prepare fresh mobile phase daily. 3. Flush the column with a strong solvent. If the problem persists, replace the column.
High Background Noise 1. Contaminated Mobile Phase or LC System: Impurities in solvents or build-up in the system. 2. Matrix Effects: High levels of co-eluting matrix components. 3. Electronic Noise: Issues with the mass spectrometer electronics.1. Use high-purity solvents. Flush the LC system thoroughly. 2. Enhance sample preparation to remove more matrix components. 3. Contact your instrument service engineer.

Experimental Protocols

The following is a recommended starting protocol for the sensitive detection of this compound by UPLC-MS/MS, based on established methods for Tadalafil and best practices for catechol analysis.

Sample Preparation (Plasma)

A simple protein precipitation method is often sufficient for initial method development. For higher sensitivity and cleaner extracts, solid-phase extraction (SPE) is recommended.

Protein Precipitation:

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., Tadalafil-d3).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Solid-Phase Extraction (SPE):

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 100 µL of plasma pre-treated with 100 µL of 4% phosphoric acid.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness and reconstitute as in the protein precipitation method.

UPLC-MS/MS Method
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (suggested):

    • This compound: Precursor > Product (e.g., 378.1 > 262.1, 378.1 > 135.1)

    • Internal Standard (Tadalafil-d3): 393.2 > 271.2

  • Source Parameters: To be optimized for the specific instrument, but typical starting points include:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of the parent compound, Tadalafil, in human plasma. These can serve as a benchmark for the development of a method for this compound.

Table 1: Linearity and Sensitivity of Tadalafil Detection

Analytical MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)
UPLC-MS/MS[5]Human Plasma5 - 10005
LC-MS/MS[3]Human Plasma22.2 - 1111.322.2
UPLC-Q-TOF MS[8]Dietary Supplements1.3 - 6.0 (µg/kg)1.3 (µg/kg)

Table 2: Precision and Accuracy of Tadalafil Detection

Analytical MethodQC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
UPLC-MS/MS[5]15≤ 8.4≤ 8.496.8 - 103.2
400≤ 8.4≤ 8.496.8 - 103.2
800≤ 8.4≤ 8.496.8 - 103.2
LC-MS/MS[3]22.2 (LLOQ)5.87.298.5
66.7 (Low)3.54.1101.2
444.5 (Medium)2.93.599.8
889.0 (High)2.12.8100.5

Table 3: Recovery of Tadalafil from Human Plasma

Analytical MethodQC Concentration (ng/mL)Recovery (%)
UPLC-MS/MS[5]1590.38 ± 5.32
40095.78 ± 4.37
80097.32 ± 3.52

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is pp Protein Precipitation (Acetonitrile) add_is->pp spe Solid-Phase Extraction add_is->spe centrifuge Centrifuge pp->centrifuge evaporate Evaporate spe->evaporate centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject Sample reconstitute->inject uplc UPLC Separation (C18 Column) inject->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms data Data Acquisition and Processing msms->data

Caption: Experimental workflow for this compound detection.

troubleshooting_logic cluster_chromatography Chromatographic Issues cluster_ms Mass Spectrometry Issues start Poor Analytical Result peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? peak_shape->rt_shift No check_column Check Column Health peak_shape->check_column Yes check_mobile_phase Optimize Mobile Phase peak_shape->check_mobile_phase Yes check_equilibration Increase Equilibration Time rt_shift->check_equilibration Yes check_mp_prep Prepare Fresh Mobile Phase rt_shift->check_mp_prep Yes low_signal Low/No Signal? rt_shift->low_signal No high_noise High Background? low_signal->high_noise No check_oxidation Prevent Analyte Oxidation low_signal->check_oxidation Yes check_ionization Optimize Source Parameters low_signal->check_ionization Yes check_matrix_effects Improve Sample Cleanup low_signal->check_matrix_effects Yes check_solvents Use High-Purity Solvents high_noise->check_solvents Yes improve_cleanup Enhance Sample Preparation high_noise->improve_cleanup Yes end Consult Instrument Manual or Service Engineer high_noise->end No

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Overcoming Poor Chromatographic Resolution of Tadalafil and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic challenges encountered during the analysis of Tadalafil and its metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to poor chromatographic resolution in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Tadalafil

Q1: My Tadalafil peak is exhibiting significant tailing. What are the common causes and how can I resolve this?

A1: Peak tailing for Tadalafil, a basic compound, is frequently caused by secondary interactions with acidic residual silanol (B1196071) groups on the silica-based column packing. Here are the primary causes and solutions:

  • Cause: Interaction with residual silanols.

    • Solution:

      • Lower Mobile Phase pH: Operate the mobile phase at a pH below 3. This suppresses the ionization of silanol groups, minimizing secondary interactions.

      • Use an End-Capped Column: Employ a high-quality, well-end-capped C18 or C8 column to reduce the number of available free silanol groups.

      • Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active sites on the stationary phase.

  • Cause: Column Contamination.

    • Solution: Flush the column with a strong solvent, such as a high percentage of acetonitrile (B52724) or isopropanol, to remove strongly retained compounds. If tailing persists, consider replacing the column.

  • Cause: Extra-column Volume.

    • Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.

Q2: I am observing peak fronting for my Tadalafil standard. What could be the issue?

A2: Peak fronting is less common than tailing for Tadalafil but can occur under specific circumstances:

  • Cause: Sample Overload.

    • Solution: Reduce the injection volume or dilute the sample. Overloading the column with too much analyte can lead to a non-linear distribution between the stationary and mobile phases.

  • Cause: Poor Sample Solubility.

    • Solution: Ensure the sample is fully dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.

Issue 2: Co-elution of Tadalafil and its Metabolites

Q3: I am struggling to separate Tadalafil from its primary metabolites, particularly the methylcatechol and methylcatechol glucuronide forms. What strategies can I employ to improve resolution?

A3: Tadalafil is metabolized primarily by CYP3A4 to a catechol intermediate, which is then methylated to form methylcatechol-Tadalafil and subsequently glucuronidated to form methylcatechol-glucuronide-Tadalafil. These metabolites have different polarities, which can be exploited for separation. The glucuronide metabolite is significantly more polar than the parent drug and the methylcatechol metabolite.

  • Strategy 1: Optimize the Mobile Phase

    • Gradient Elution: Implement a gradient elution program. Start with a higher percentage of the aqueous phase to retain the more polar glucuronide metabolite, and gradually increase the organic phase percentage to elute the methylcatechol metabolite and finally Tadalafil.

    • Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The different solvent selectivities can alter the elution order and improve separation.

    • Adjust pH: The ionization state of Tadalafil and its metabolites can be manipulated by changing the mobile phase pH. Experiment with a pH range of 3-7 to find the optimal separation.

  • Strategy 2: Evaluate Different Stationary Phases

    • Standard C18: While a good starting point, a standard C18 column may not provide sufficient selectivity.

    • Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic rings of Tadalafil and its metabolites.

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for moderately polar compounds.

    • Hydrophilic Interaction Chromatography (HILIC): For separating the highly polar glucuronide metabolite, HILIC can be a powerful alternative to reversed-phase chromatography.

Data Presentation: Chromatographic Method Comparison

The following table summarizes different chromatographic conditions and their effectiveness in separating Tadalafil. While specific comparative data for all metabolites is limited in publicly available literature, the principles can be applied to develop a separation method.

Parameter Method 1: Isocratic RP-HPLC Method 2: Gradient UPLC-MS/MS Method 3: Phenyl Column HPLC
Column Inertsil C18 (150 x 4.6 mm, 5 µm)Shiseido C18 (100 x 2.1 mm, 2.7 µm)Agilent Zorbox SB-phenyl (250 x 4.6 mm, 5 µm)
Mobile Phase A: 10 mM Phosphate Buffer (pH 3.2)B: Acetonitrile (50:50 v/v)A: 2.0 mM Ammonium (B1175870) Acetate (B1210297) with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid(Gradient)A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile(Isocratic 65:35 A:B)
Flow Rate 1.0 mL/min0.7 mL/min1.0 mL/min
Detection UV at 295 nmESI-MS/MSUV at 285 nm
Tadalafil Rt ~4.01 min[1]~0.67 min[2]Not specified
Resolution Notes Good peak symmetry for Tadalafil.[1] Potential for co-elution with less polar metabolites.Rapid analysis suitable for high-throughput screening.[2] Gradient can be optimized to separate metabolites.Phenyl column provides alternative selectivity which can be effective in separating aromatic compounds like Tadalafil and its metabolites.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for the Determination of Tadalafil in Human Plasma

This protocol is adapted from a validated method for the quantification of Tadalafil in human plasma.[2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions

  • System: Waters Acquity UPLC I-Class system.

  • Column: Shiseido C18 (100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 2.0 mM ammonium acetate with 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Elution: Isocratic with 55% Mobile Phase A and 45% Mobile Phase B.

  • Flow Rate: 0.7 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Total Run Time: 1 minute.

3. Mass Spectrometry Conditions

  • System: AB SCIEX API 4000 triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition for Tadalafil: m/z 390.4 → 268.3.

  • Dwell Time: 50 ms.

Visualizations

Tadalafil Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of Tadalafil.

Tadalafil_Metabolism Tadalafil Tadalafil Catechol Catechol Metabolite Tadalafil->Catechol CYP3A4 Methylcatechol Methylcatechol-Tadalafil Catechol->Methylcatechol Methylation Glucuronide Methylcatechol-Glucuronide-Tadalafil Methylcatechol->Glucuronide Glucuronidation

Caption: Primary metabolic pathway of Tadalafil.

General Experimental Workflow for Method Development

This workflow outlines a logical approach to developing a robust chromatographic method for Tadalafil and its metabolites.

Method_Development_Workflow cluster_0 Initial Method Setup cluster_1 Optimization cluster_2 Validation Start Select Initial Column and Mobile Phase Run_Std Run Tadalafil and Metabolite Standards Start->Run_Std Assess_Res Assess Resolution and Peak Shape Run_Std->Assess_Res Optimize_MP Optimize Mobile Phase (Gradient, pH, Organic Modifier) Assess_Res->Optimize_MP Poor Resolution Validate Method Validation (ICH Guidelines) Assess_Res->Validate Good Resolution Re_Assess Re-assess Resolution and Peak Shape Optimize_MP->Re_Assess Change_Col Change Stationary Phase Change_Col->Optimize_MP Re_Assess->Change_Col Still Poor Re_Assess->Validate Good

Caption: A logical workflow for chromatographic method development.

References

Technical Support Center: Desmethylene Tadalafil LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers and drug development professionals minimize ion suppression during the LC-MS/MS analysis of Desmethylene Tadalafil (B1681874).

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of Desmethylene Tadalafil, leading to ion suppression and inaccurate quantification.

Issue 1: Low or Inconsistent Analyte Signal

Question: My signal for this compound is unexpectedly low or varies significantly between injections, especially when analyzing biological samples. How can I confirm if this is due to ion suppression and what steps can I take to resolve it?

Answer: This is a classic symptom of ion suppression, where components in the sample matrix interfere with the ionization of this compound.[1]

Confirmation of Ion Suppression: A post-extraction addition experiment is a reliable method to quantify the extent of ion suppression.[1] A significant decrease in the peak area of the analyte in the spiked matrix extract compared to the pure standard confirms ion suppression.[1]

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat ion suppression is by removing interfering matrix components before analysis.[1][2][3] Consider switching from a simple protein precipitation (PPT) method to more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][3] Mixed-mode SPE, which utilizes both reversed-phase and ion exchange mechanisms, can be particularly effective in producing cleaner extracts.[3]

  • Optimize Chromatography: Enhance the separation of this compound from co-eluting matrix components.[1]

    • Adjust the mobile phase gradient: A longer, shallower gradient can improve resolution.

    • Change the organic solvent: Acetonitrile and methanol (B129727) have different selectivities and can alter elution patterns.

    • Use a different column chemistry: Consider columns with different stationary phases (e.g., C18, Phenyl-Hexyl).

    • Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography provides better separation and can significantly reduce ion suppression.[3][4][5]

  • Modify Mobile Phase Composition: The choice of mobile phase additives and pH can influence the ionization of both the analyte and matrix components.[1][3] For basic compounds like Tadalafil and its analogues, a low-pH mobile phase with formic acid is often used to promote better ionization in positive ion mode.[6]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby mitigating ion suppression.[7] However, this may not be suitable for trace analysis where sensitivity is critical.[7]

  • Check for Column Contamination: A buildup of matrix components on the analytical column can lead to inconsistent performance. Implement a robust column washing procedure between analytical runs.[1]

Issue 2: Poor Reproducibility and Accuracy

Question: My quality control (QC) samples are failing, showing poor accuracy and precision. Could ion suppression be the cause even if my chromatography looks clean?

Answer: Yes, ion suppression can lead to poor reproducibility and accuracy even with chromatographically clean peaks.[8] Co-eluting species that are not isobaric with your analyte can still suppress its ionization.[8]

Troubleshooting Steps:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the "gold standard" for compensating for matrix effects.[1] Since it co-elutes and has nearly identical ionization properties to the analyte, it experiences similar ion suppression, allowing for accurate quantification through ratio-based measurements.[1] If a specific SIL-IS for this compound is unavailable, a structural analog like Tadalafil or Sildenafil could be used, but they may not compensate as effectively.[1][6]

  • Evaluate Matrix Effects from Different Lots: Biological matrices can vary between lots or individuals. It's crucial to assess matrix effects across multiple sources of blank matrix to ensure the method's robustness.

  • Review Sample Preparation Consistency: Inconsistent sample preparation can introduce variability in the amount of matrix components, leading to variable ion suppression.[1] Ensure that the sample preparation protocol is well-defined and followed precisely.

  • Consider Alternative Ionization Techniques: Electrospray ionization (ESI) is more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[2][8][9] If your instrumentation allows, testing APCI could be a viable solution, as it is less affected by matrix components.[8][10]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and ion suppression in LC-MS/MS analysis?

A1: Matrix effects refer to the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can result in either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which lead to inaccurate and imprecise quantification.[1] Ion suppression is the more common issue and occurs when matrix components compete with the analyte for ionization in the mass spectrometer's ion source.[1]

Q2: What are the common causes of ion suppression for an analyte like this compound?

A2: Common causes of ion suppression in the analysis of this compound from biological matrices include:

  • Endogenous matrix components: Phospholipids, salts, and other small molecules from biological samples are major contributors.[1]

  • Inadequate sample cleanup: Insufficient removal of interfering substances during sample preparation can lead to their co-elution with the analyte.[1][2]

  • Suboptimal chromatographic separation: Poor separation of this compound from matrix components can result in them entering the ion source simultaneously.[1]

  • Mobile phase composition: The choice of mobile phase additives (e.g., trifluoroacetic acid - TFA) and pH can influence the ionization of both the analyte and matrix components.[1][11] Non-volatile buffers should be avoided.[11]

Q3: Why is an internal standard crucial for accurate quantification?

A3: An internal standard (IS) is essential in quantitative LC-MS/MS to compensate for variations during the analytical process, including sample preparation, injection volume, and matrix effects.[1] An ideal IS behaves similarly to the analyte throughout the entire workflow. By monitoring the ratio of the analyte signal to the IS signal, accurate quantification can be achieved even if ion suppression occurs, as both the analyte and the IS should be affected to a similar extent.[1]

Q4: What type of internal standard is best for this compound analysis?

A4: A stable isotope-labeled (SIL) internal standard of this compound would be the "gold standard". SIL-IS are chemically and physically almost identical to the analyte, ensuring they co-elute and experience nearly identical matrix effects.[1] If a specific SIL-IS for this compound is not available, a deuterated analog of Tadalafil (e.g., Tadalafil-d3) could be a suitable alternative.[12] Using a structural analog like Tadalafil or Sildenafil is another option, but they may not compensate for matrix effects as effectively due to potential differences in chromatographic retention and ionization efficiency.[1][6]

Experimental Protocols

Protocol: Post-Extraction Addition Experiment to Quantify Ion Suppression

This experiment quantifies the extent of ion suppression by comparing the analyte's response in a clean solution to its response in a post-extraction spiked matrix sample.

Methodology:

  • Prepare a Pure Standard Solution:

    • Prepare a solution of this compound in the mobile phase at a known concentration (e.g., the mid-point of your calibration curve).

  • Prepare a Blank Matrix Extract:

    • Extract a blank matrix sample (e.g., plasma with no analyte) using your established sample preparation protocol (e.g., PPT, SPE, or LLE).

  • Prepare a Post-Extraction Spiked Sample:

    • Spike the extracted blank matrix from step 2 with the same final concentration of this compound as the pure standard solution from step 1.

  • Analysis:

    • Analyze both the pure standard solution and the post-extraction spiked sample by LC-MS/MS.

  • Calculation of Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Pure Standard) * 100

    • A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

Sample Preparation TechniqueTypical Analyte RecoveryEffectiveness in Removing InterferencesPropensity for Ion Suppression
Protein Precipitation (PPT) HighLow (removes proteins but not salts or phospholipids)High[3][7]
Liquid-Liquid Extraction (LLE) Variable (analyte polarity dependent)Moderate to HighLow to Moderate[3]
Solid-Phase Extraction (SPE) HighHighLow[3]
Mixed-Mode SPE HighVery HighVery Low[3]

Visualizations

Ion_Suppression_Troubleshooting start Start: Low or Inconsistent Analyte Signal confirm_suppression Confirm Ion Suppression (Post-Extraction Addition Exp.) start->confirm_suppression suppression_present Ion Suppression Confirmed? confirm_suppression->suppression_present improve_sample_prep Improve Sample Preparation (SPE, LLE) suppression_present->improve_sample_prep Yes check_instrument Check Instrument Performance (Source clean, calibration) suppression_present->check_instrument No optimize_chrom Optimize Chromatography (Gradient, Column, UPLC) improve_sample_prep->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chrom->use_sil_is end_resolved Issue Resolved use_sil_is->end_resolved check_instrument->end_resolved

References

Best practices for the storage and handling of Desmethylene Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Desmethylene Tadalafil

This guide provides best practices for the storage, handling, and use of this compound in a research setting. It includes frequently asked questions (FAQs) and troubleshooting tips to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For long-term stability, this compound should be stored in a refrigerator at 2-8°C.[1][2][3][4] Some suppliers also suggest that for storage over months to years, the compound can be kept at -20°C.[5] It is crucial to store the compound in a dry, dark environment.[5]

Q2: How should I handle this compound upon receipt?

This compound is typically shipped at ambient temperature and is stable for several weeks under these conditions.[1][3][4][5] Upon receipt, it is recommended to transfer the product to the appropriate refrigerated storage (2-8°C) for long-term use.[2]

Q3: What are the physical characteristics of this compound?

This compound is an off-white to light pink solid powder.[1][5]

Q4: In which solvent is this compound soluble?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[5]

Q5: What are the primary safety concerns when handling this compound?

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of damaging fertility or the unborn child. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Handling should be performed in a well-ventilated area or a fume hood.

Storage and Stability

Proper storage is critical to maintain the integrity and shelf life of this compound. The following table summarizes the recommended storage conditions.

Condition Temperature Duration Notes
Shipping AmbientShort-term (weeks)Stable for the duration of shipping and customs.[5]
Short-Term Storage 0 - 4°CDays to WeeksKeep dry and protected from light.[5]
Long-Term Storage 2 - 8°C or -20°CMonths to YearsRefrigerator or freezer storage is recommended for maintaining long-term stability.[2][3][4][5]
Stock Solutions 0 - 4°C or -20°CShort-term (days to weeks) or Long-term (months)Depends on the solvent and concentration. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guide

Issue 1: Difficulty Dissolving the Compound

  • Problem: this compound is not fully dissolving in DMSO.

  • Possible Causes:

    • Incorrect solvent.

    • Insufficient solvent volume.

    • Low temperature of the solvent.

  • Solutions:

    • Verify Solvent: Ensure you are using high-purity, anhydrous DMSO.

    • Increase Solvent Volume: Refer to the manufacturer's datasheet for recommended concentrations. You may need to add more solvent to achieve your target concentration.

    • Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution. Do not overheat, as this may cause degradation.

    • Sonication: Use a sonicator bath for short intervals to help break up any clumps and enhance solubility.

Issue 2: Observable Change in Product Appearance

  • Problem: The off-white powder has changed color (e.g., turned yellow or brown) or appears clumpy.

  • Possible Causes:

    • Exposure to moisture or air.

    • Degradation due to improper storage (e.g., exposure to light or high temperatures).

  • Solutions:

    • Assess Storage Conditions: Verify that the compound has been stored according to the recommendations (2-8°C, dry, dark).

    • Check Purity: If degradation is suspected, it is advisable to perform a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Discard if Necessary: If significant degradation is confirmed, the product should be discarded as it may lead to inaccurate experimental results.

Issue 3: Inconsistent Experimental Results

  • Problem: Variability in results between different experimental runs using the same batch of this compound.

  • Possible Causes:

    • Improperly prepared stock solutions.

    • Degradation of stock solutions over time.

    • Repeated freeze-thaw cycles of stock solutions.

  • Solutions:

    • Prepare Fresh Stock Solutions: For critical experiments, it is best to prepare fresh stock solutions.

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes and store them at -20°C.

    • Proper Solution Storage: Store stock solutions in tightly sealed vials, protected from light, and at the recommended temperature.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (Molecular Weight: 377.4 g/mol )

    • Anhydrous DMSO

    • Calibrated analytical balance

    • Appropriate volumetric flask and pipette

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh out 3.774 mg of this compound using an analytical balance.

    • Transfer the powder to a 1 mL volumetric flask.

    • Add a small amount of DMSO (approximately 0.7 mL) to the flask.

    • Gently vortex or sonicate the mixture until the solid is completely dissolved.

    • Add DMSO to the flask until the final volume reaches the 1 mL mark.

    • Mix the solution thoroughly.

    • Transfer the stock solution to a tightly sealed vial for storage. For long-term storage, it is advisable to create smaller aliquots.

Visualizations

experimental_workflow cluster_receipt Compound Receipt and Initial Handling cluster_preparation Experiment Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal receipt Receive this compound Shipment inspect Inspect for Damage receipt->inspect transfer Transfer to 2-8°C Storage inspect->transfer weigh Weigh Compound in Ventilated Area transfer->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve prepare_dilutions Prepare Working Dilutions dissolve->prepare_dilutions conduct_experiment Conduct Experiment prepare_dilutions->conduct_experiment record_data Record Data conduct_experiment->record_data collect_waste Collect Contaminated Materials record_data->collect_waste dispose Dispose as Hazardous Waste collect_waste->dispose

Caption: Experimental workflow for handling this compound.

logical_relationship cluster_storage Storage Conditions cluster_stability Compound Stability cluster_results Experimental Outcome correct_storage Correct Storage (2-8°C, Dark, Dry) stable Stable Compound correct_storage->stable maintains incorrect_storage Incorrect Storage (Light, Moisture, Heat) degraded Degraded Compound incorrect_storage->degraded leads to reliable_results Reliable Results stable->reliable_results ensures unreliable_results Unreliable Results degraded->unreliable_results causes

Caption: Logical relationship between storage, stability, and results.

References

Validation & Comparative

A Comparative Guide to the Analytical Quantification of Desmethylene Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent analytical methods for the quantification of Desmethylene Tadalafil (B1681874), a known impurity and metabolite of Tadalafil. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing Tadalafil. This document presents a high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Method Comparison at a Glance

The choice between UPLC-MS/MS and HPLC-UV depends on the specific requirements of the analysis, such as the need for high sensitivity for impurity profiling or a robust, cost-effective method for routine quality control.

FeatureUPLC-MS/MSHPLC-UV
Sensitivity Very High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)
Selectivity Very HighGood
Analysis Time ShortModerate
Instrumentation Cost HighModerate
Primary Application Impurity profiling, bioanalysis, pharmacokinetic studiesRoutine quality control, content uniformity, dissolution testing

High-Sensitivity Method: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry offers unparalleled sensitivity and selectivity, making it the ideal choice for the trace-level quantification of Desmethylene Tadalafil in bulk drug substances, formulated products, and biological matrices.

Experimental Protocol: UPLC-MS/MS

This protocol is adapted from a validated method for Tadalafil and is suitable for the simultaneous quantification of Tadalafil and this compound.[1][2]

Sample Preparation:

  • Accurately weigh and dissolve the sample (bulk drug or powdered tablets) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution.

  • Perform serial dilutions to bring the concentration of the analytes within the calibration range.

  • For plasma samples, a protein precipitation or liquid-liquid extraction step is typically required.[1][2]

Chromatographic Conditions:

ParameterValue
Column Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of Tadalafil and its impurities
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Column Temperature 40 °C

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Tadalafil: m/z 390.4 → 268.2This compound: m/z 378.4 → 268.2 (Predicted)
Collision Energy Optimized for each transition
Validation Data Summary: UPLC-MS/MS

The following table summarizes typical validation parameters for the analysis of Tadalafil using UPLC-MS/MS.[1] Similar performance is expected for this compound under the same optimized conditions.

Validation ParameterTypical Performance
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.999
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy (% Recovery) 97.8% to 104.1%
Precision (% RSD) ≤ 3.7%

Widely Accessible Method: HPLC-UV

Reversed-Phase High-Performance Liquid Chromatography with UV detection is a robust and cost-effective method suitable for the routine quality control of Tadalafil, including the quantification of this compound as an impurity.

Experimental Protocol: HPLC-UV

This protocol is based on a stability-indicating HPLC method developed for Tadalafil and its impurities.[3][4]

Sample Preparation:

  • Prepare sample solutions as described in the UPLC-MS/MS protocol, ensuring the final concentrations are within the linear range of the UV detector.

Chromatographic Conditions:

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate Buffer (pH adjusted)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection Wavelength 285 nm
Validation Data Summary: HPLC-UV

The table below presents typical validation data for the analysis of Tadalafil using a stability-indicating HPLC-UV method.[4]

Validation ParameterTypical Performance
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98% - 102%
Precision (% RSD) < 2%

Visualizing the Analytical Workflow

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for the UPLC-MS/MS and HPLC-UV methods.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Sample Weighing & Dissolution dilution Serial Dilution start->dilution extraction Extraction (if needed) dilution->extraction injection Injection extraction->injection separation UPLC Separation (C18 Column) injection->separation ionization ESI Source separation->ionization detection Mass Spectrometry (MRM) ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

UPLC-MS/MS analytical workflow for this compound.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample Weighing & Dissolution dilution Dilution to Working Concentration start->dilution injection Injection dilution->injection separation HPLC Separation (C18 Column) injection->separation detection UV Detection (285 nm) separation->detection quantification Peak Area Integration detection->quantification reporting Concentration Calculation quantification->reporting

HPLC-UV analytical workflow for this compound.

References

A Comparative High-Performance Liquid Chromatography Analysis of Tadalafil and its Metabolite, Desmethylene Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tadalafil and its primary metabolite, Desmethylene Tadalafil, with a focus on their separation and quantification using High-Performance Liquid Chromatography (HPLC). While direct comparative studies are scarce in publicly available literature, this document synthesizes established HPLC methodologies for Tadalafil and predicts the chromatographic behavior of this compound based on its structural characteristics. This guide includes detailed experimental protocols, comparative data tables, and visualizations to aid in analytical method development and drug metabolism studies.

Introduction to Tadalafil and this compound

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE5, Tadalafil enhances the effects of nitric oxide (NO), leading to smooth muscle relaxation and increased blood flow, which is the basis for its therapeutic use in erectile dysfunction and pulmonary arterial hypertension.[2]

This compound is a catechol derivative and a significant metabolite of Tadalafil. It is formed by the cleavage of the methylenedioxy group on the phenyl ring of the Tadalafil molecule. As a metabolite, understanding its analytical behavior is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies.

Predicted Comparative HPLC Performance

The primary structural difference between Tadalafil and this compound lies in the substituent on the phenyl ring. Tadalafil possesses a methylenedioxy group, while this compound has a more polar catechol (dihydroxy) group. This difference in polarity is the key determinant of their separation in reverse-phase HPLC.

In reverse-phase HPLC, the stationary phase is nonpolar, and the mobile phase is polar. Consequently, more polar compounds interact less with the stationary phase and elute earlier, resulting in shorter retention times. Due to the presence of the hydrophilic catechol group, this compound is expected to be more polar than Tadalafil. Therefore, under identical reverse-phase HPLC conditions, this compound is predicted to have a shorter retention time.

The following table summarizes the expected comparative HPLC performance of the two compounds based on established methods for Tadalafil.

ParameterTadalafilThis compound (Predicted)Rationale for Prediction
Retention Time LongerShorterThe catechol group in this compound increases its polarity, leading to weaker interaction with the nonpolar stationary phase and faster elution.
Resolution N/AGood separation from TadalafilThe significant difference in polarity should allow for baseline resolution between the two compounds using a standard C18 column and an appropriate mobile phase.
Limit of Detection (LOD) Method dependent (e.g., 1.19 µg/ml)[3]Similar to TadalafilAssuming similar chromophores, the LOD is expected to be in a comparable range, though this would require experimental verification.
Limit of Quantification (LOQ) Method dependent (e.g., 3.61 µg/ml)[3]Similar to TadalafilSimilar to the LOD, the LOQ is anticipated to be comparable to that of Tadalafil, pending experimental validation.

Experimental Protocols

Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve 25 mg of Tadalafil reference standard in 100 ml of the mobile phase to obtain a concentration of 250 µg/ml.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 30-70 µg/ml).

  • Sample Solution (from tablets): Grind tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 25 mg of Tadalafil and transfer it to a 100 ml volumetric flask. Add the mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm filter.

HPLC Instrumentation and Conditions
ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV detection
Column Inertsil C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Phosphate buffer (10 mM, pH 3.2) and Acetonitrile (50:50 v/v)
Flow Rate 1.0 ml/min
Detection Wavelength 295 nm
Injection Volume 20 µl
Temperature Ambient

Mandatory Visualizations

Experimental Workflow for Comparative HPLC Analysis

The following diagram illustrates a typical workflow for the comparative analysis of Tadalafil and this compound by HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standards & Samples B Dissolve in Mobile Phase A->B C Sonicate & Dilute B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection (295 nm) F->G H Record Chromatograms G->H I Compare Retention Times H->I J Quantify Concentrations H->J

Caption: Experimental workflow for HPLC analysis.

Signaling Pathway of Tadalafil

The diagram below illustrates the mechanism of action of Tadalafil in inhibiting PDE5 and promoting smooth muscle relaxation.

cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP converts GTP GTP PDE5 PDE5 cGMP->PDE5 degraded by Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Caption: Tadalafil's mechanism of action.

Conclusion

This comparative guide provides a framework for the HPLC analysis of Tadalafil and its metabolite, this compound. Based on their chemical structures, a clear separation with this compound eluting earlier than Tadalafil is predicted under reverse-phase conditions. The provided experimental protocol for Tadalafil serves as a robust starting point for developing and validating a method for the simultaneous analysis of both compounds. The included diagrams of the experimental workflow and Tadalafil's signaling pathway offer valuable visual aids for researchers in the field. Further experimental validation is necessary to confirm the predicted chromatographic behavior of this compound.

References

A Comparative Guide to the In Vitro Pharmacological Activity of Tadalafil and its Metabolite, Desmethylene Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro pharmacological activity of the well-established phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil (B1681874), and its metabolite, Desmethylene Tadalafil. While extensive data is available for Tadalafil, publicly accessible information on the specific in vitro pharmacological activity of this compound is limited. This document summarizes the known properties of both compounds and outlines the experimental protocols required to generate comparative data.

Introduction

Tadalafil is a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] Its inhibitory action on PDE5 elevates cGMP levels, leading to smooth muscle relaxation and vasodilation, which is the basis for its therapeutic use in erectile dysfunction and pulmonary arterial hypertension. Tadalafil is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form various metabolites, including this compound.[2] While this compound is recognized as a PDE5 inhibitor, its in vitro potency and selectivity profile are not well-documented in publicly available literature.[3][4] Some sources suggest that the metabolites of Tadalafil are not expected to be pharmacologically active at the concentrations observed in the body.[5][6]

Mechanism of Action

Both Tadalafil and this compound are believed to exert their effects by inhibiting the PDE5 enzyme. PDE5 is responsible for the degradation of cGMP. By inhibiting this enzyme, these compounds increase the intracellular concentration of cGMP, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling events that result in smooth muscle relaxation.

PDE5 Inhibition Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates 5GMP 5'-GMP PDE5->5GMP hydrolyzes Tadalafil_DT Tadalafil or This compound Tadalafil_DT->PDE5 inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation PDE5 Inhibition Assay Workflow cluster_0 Preparation cluster_1 Assay Procedure cluster_2 Detection & Analysis Compound_Prep Prepare serial dilutions of This compound and Tadalafil (control) Dispense_Compound Dispense compound dilutions into microplate wells Compound_Prep->Dispense_Compound Enzyme_Prep Prepare recombinant human PDE5 enzyme solution Add_Enzyme Add PDE5 enzyme to wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare cGMP substrate solution Add_Substrate Initiate reaction by adding cGMP substrate Substrate_Prep->Add_Substrate Dispense_Compound->Add_Enzyme Pre_incubation Pre-incubate to allow compound-enzyme binding Add_Enzyme->Pre_incubation Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop the reaction Incubation->Stop_Reaction Detection Measure product formation (e.g., fluorescence, luminescence) Stop_Reaction->Detection Data_Analysis Calculate percent inhibition and determine IC50 value Detection->Data_Analysis

References

Degradation Pathways of Tadalafil and its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the degradation pathways of Tadalafil and its analogues, Sildenafil (B151) and Vardenafil (B611638). Understanding the stability of these phosphodiesterase type 5 (PDE5) inhibitors under various stress conditions is crucial for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This document summarizes key experimental data on forced degradation studies, details the methodologies employed, and visualizes the known degradation pathways.

Comparative Degradation Profile

Forced degradation studies are essential to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability and in the development of stability-indicating analytical methods. The following tables summarize the degradation behavior of Tadalafil, Sildenafil, and Vardenafil under various stress conditions as reported in the literature.

Acidic Degradation
DrugConditionDegradation (%)Degradation Products IdentifiedReference
Tadalafil 1 N HCl at 65°C for 15 min15.64H1, H3, H4[1]
1 N HCl at 60°C for 10 h9.72(R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][1][2]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione[3][4]
Sildenafil 1 mol.L-1 HCl for 24 h9.63-[5]
Vardenafil 1N HCl at 60°C for 48 hSlight degradationMinor degradation product at 0.93 min retention time[2]
Basic Degradation
DrugConditionDegradation (%)Degradation Products IdentifiedReference
Tadalafil 1 N NaOH at 65°C for 15 min11.89-[1]
1 N NaOH at 60°C for 10 hNo degradation-[4]
Sildenafil 1 mol.L-1 NaOH for 24 h12.80-[5]
Vardenafil 1N NaOH at 60°C (reflux)Minor degradationMinor degradation product at 0.93 min retention time[2]
Oxidative Degradation
DrugConditionDegradation (%)Degradation Products IdentifiedReference
Tadalafil 6% H2O2 for 15 min10.21-[1]
3% H2O2 at RT for 48 hNo degradation-[4]
Sildenafil 10% H2O2 for 24 h7.36-[5]
Vardenafil 3% H2O2Considerable degradation (7.2%)Major degradation product at 4.2 min retention time[2]
Photolytic and Thermal Degradation
DrugStress ConditionObservationReference
Tadalafil Sunlight for 4 hNo degradation products found[1]
Hot air oven at 80°C for 60 minNo degradation products found[1]
UV light (254 nm & 366 nm) for 48 hNo degradation[4]
Hot air oven at 120°C for 48 hNo degradation[4]
Sildenafil UVA light for 1 h33.50% degradation-
Vardenafil Photostability chamber (1.2 million lux hours and 200 watt hours/square meter)No degradation[2]

Experimental Protocols

The following are detailed methodologies for the forced degradation studies cited in this guide.

Tadalafil Forced Degradation Protocol[1][4]
  • Acid Degradation : 1 mL of a standard stock solution (2000 µg/mL Tadalafil) was mixed with 1 mL of 1 N HCl and heated at 65°C for 15 minutes. The solution was then neutralized with 1 N NaOH.[1] Alternatively, 300 mg of Tadalafil was refluxed in 5 mL of 1 N HCl at 60°C for 10 hours.[4]

  • Base Degradation : 1 mL of the standard stock solution was mixed with 1 mL of 1 N NaOH and heated at 65°C for 15 minutes. The solution was subsequently neutralized with 1 N HCl.[1] In another study, 300 mg of Tadalafil was refluxed in 5 mL of 1 N NaOH at 60°C for 10 hours.[4]

  • Oxidative Degradation : 1 mL of the standard stock solution was mixed with 1 mL of 6% H₂O₂ and kept for 15 minutes.[1] Another protocol involved mixing 300 mg of Tadalafil in 5 mL of 3% H₂O₂ and keeping it at room temperature for 48 hours.[4]

  • Thermal Degradation : Tadalafil was exposed to heat in a hot air oven at 80°C for 60 minutes[1] or at 120°C for 48 hours.[4]

  • Photolytic Degradation : Tadalafil samples were exposed to sunlight for 4 hours[1] or to short (254 nm) and long (366 nm) wave UV light for 48 hours.[4]

Sildenafil Forced Degradation Protocol[5]
  • Acidic Degradation : A solution of Sildenafil was treated with 1 mol.L⁻¹ HCl for 24 hours.

  • Alkaline Degradation : A solution of Sildenafil was treated with 1 mol.L⁻¹ NaOH for 24 hours.

  • Oxidative Degradation : A solution of Sildenafil was treated with 10% H₂O₂ for 24 hours.

  • Photolytic Degradation : A solution of Sildenafil was exposed to UVA light for 1 hour.

Vardenafil Forced Degradation Protocol[2]
  • Acid Hydrolysis : Vardenafil was subjected to 0.1 N HCl.

  • Base Hydrolysis : Vardenafil was subjected to 0.1 N NaOH.

  • Oxidative Degradation : Vardenafil was treated with 3% H₂O₂.

  • Thermal Degradation : Vardenafil was heated at 60°C.

  • Photolytic Degradation : Vardenafil was exposed to light in a photostability chamber as per ICH Q1B guidelines.

Degradation Pathways and Mechanisms

The degradation of Tadalafil and its analogues can proceed through various pathways, primarily hydrolysis and oxidation, leading to the formation of several degradation products.

Tadalafil Degradation Pathway

Under acidic conditions, Tadalafil undergoes hydrolysis which can lead to the cleavage of the piperazine-dione ring. One identified degradation product is formed through the hydrolysis of the amide bond within the piperazine-dione ring.

Tadalafil_Degradation Tadalafil Tadalafil Acid_Hydrolysis Acid Hydrolysis (e.g., 1N HCl, 60°C) Tadalafil->Acid_Hydrolysis DP1 Degradation Product (R)-3-((1H-indol-3-yl)methyl)-4- (benzo[d][1,3]dioxole-5-carbonyl)- 1-methylpiperazine-2,5-dione Acid_Hydrolysis->DP1

Tadalafil Acidic Degradation
Experimental Workflow for Forced Degradation Studies

The general workflow for conducting forced degradation studies and identifying the resulting degradation products is outlined below. This process is crucial for establishing the stability-indicating properties of analytical methods.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation (H2O2) Oxidation->Stressed_Samples Thermal Thermal (Heat) Thermal->Stressed_Samples Photo Photolytic (UV/Vis) Photo->Stressed_Samples Drug Drug Substance (Tadalafil or Analogue) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo Analysis Analytical Method (e.g., HPLC, UPLC) Stressed_Samples->Analysis Separation Separation of Drug and Degradation Products Analysis->Separation Identification Identification of Degradation Products (e.g., LC-MS/MS, NMR) Separation->Identification Quantification Quantification of Degradation Separation->Quantification

Forced Degradation Workflow

Conclusion

Based on the available literature, Tadalafil, Sildenafil, and Vardenafil exhibit different stability profiles under various stress conditions. Tadalafil appears to be most susceptible to acidic hydrolysis, leading to the formation of a specific degradation product through the cleavage of its piperazine-dione ring. Sildenafil shows significant degradation under both acidic, basic, and photolytic conditions. Vardenafil is reported to be considerably degraded under oxidative stress. Both Tadalafil and Vardenafil appear to be relatively stable under thermal and photolytic stress according to some studies, while Sildenafil is more sensitive to light.

References

Head-to-head comparison of different analytical techniques for Desmethylene Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Analytical Techniques for Desmethylene Tadalafil (B1681874)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical techniques for the quantification of Desmethylene Tadalafil, a key metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. Understanding the metabolic fate of Tadalafil is crucial for pharmacokinetic studies and drug development. This compound is formed in the liver primarily through demethylenation of the methylenedioxyphenyl group of Tadalafil, a reaction catalyzed by the cytochrome P450 enzyme, CYP3A4. This guide offers a comparative analysis of common analytical methodologies, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate technique for their specific needs.

Tadalafil Signaling Pathway

Tadalafil exerts its therapeutic effect by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3][4][5] By inhibiting PDE5, Tadalafil leads to elevated intracellular levels of cGMP, which in turn activates protein kinase G (PKG).[1][2][5][6] This activation results in the phosphorylation of various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and causing smooth muscle relaxation and vasodilation.[3][5][7] This mechanism is central to its efficacy in treating erectile dysfunction and pulmonary arterial hypertension.[3][7]

Tadalafil_Signaling_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP converts GTP GTP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 degraded by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE5->GMP Tadalafil Tadalafil / this compound (inhibits) Tadalafil->PDE5 inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: Tadalafil's mechanism of action via the NO/cGMP pathway.

Quantitative Comparison of Analytical Techniques

The following table summarizes the performance characteristics of various analytical techniques applicable to the analysis of this compound. The data presented is primarily based on validated methods for the parent compound, Tadalafil, and is expected to be comparable for its desmethylated metabolite due to their structural similarity.

TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangePrecision (%RSD)Accuracy (%RE)
HPLC-UV ~50 ng/mL[8]~150 ng/mL[8]0.1 - 100 µg/mL< 2%[8]98 - 102%
UPLC-MS/MS ~0.4 µg/kg[1]1.3 µg/kg - 5 ng/mL[1][9]5 - 1000 ng/mL[9]< 8.4%[9]< -3.2%[9]
LC-MS/MS 0.5 ng/mL[10]0.5 - 22.2 ng/mL[10][11]0.5 - 500 ng/mL[10]< 5.1%[12]95 - 98.3%[12]
GC-MS 0.70 µg/L2.00 µg/L2.00 - 500.0 µg/L< 11.2%-10.5 to 8.5%

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH adjusted to 3.2 with phosphoric acid) in a 50:50 (v/v) ratio.[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection Wavelength: 295 nm.[13]

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard or sample in the mobile phase to achieve a known concentration.

    • For tablet formulations, grind the tablets to a fine powder, accurately weigh a portion equivalent to a specific dose, and dissolve in the mobile phase.[13]

    • Sonicate the solution for 15 minutes to ensure complete dissolution.[13]

    • Filter the solution through a 0.45 µm syringe filter before injection.[13]

Ultra/High-Performance Liquid Chromatography-Tandem Mass Spectrometry (U)HPLC-MS/MS

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma.

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).[9]

  • Mobile Phase:

  • Flow Rate: 0.7 mL/min.[9]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The specific mass-to-charge (m/z) transitions for this compound would need to be determined by direct infusion of a standard solution. For the parent compound Tadalafil, the transition is m/z 390.4 → 268.3.[9] A similar fragmentation pattern would be expected for the metabolite.

  • Sample Preparation (Plasma):

    • To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

    • Perform protein precipitation by adding acetonitrile.[9]

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and inject it into the LC-MS/MS system.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound, from sample preparation to data analysis.

Analytical_Workflow cluster_workflow Analytical Workflow for this compound Sample Sample Collection (e.g., Bulk Drug, Plasma) Preparation Sample Preparation (Dissolution, Extraction, Precipitation) Sample->Preparation Analysis Instrumental Analysis (HPLC-UV, LC-MS/MS, etc.) Preparation->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification and Reporting Data->Quantification

Caption: General workflow for the analysis of this compound.

References

A Comparative Guide to the Inter-Laboratory Validation of an Analytical Method for Desmethylene Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for Desmethylene Tadalafil, a known impurity and metabolite of Tadalafil. The objective is to ensure that the analytical method is transferable between laboratories and consistently yields reliable results, a critical step in drug development and quality control. This document outlines the validation parameters, experimental protocols, and acceptance criteria, drawing comparisons with established analytical methods for the parent compound, Tadalafil.

Introduction to Inter-Laboratory Validation

Inter-laboratory validation, also known as analytical method transfer, is the process of demonstrating that a receiving laboratory can perform an analytical method developed by a transferring laboratory and obtain comparable results. This process is crucial when analytical testing is outsourced to a contract research organization (CRO), when manufacturing is scaled up to different sites, or when multiple laboratories are involved in a single study. The validation process is guided by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

The workflow for an inter-laboratory validation typically involves a series of predefined steps to ensure the method's robustness and reproducibility.

G cluster_0 Phase 1: Pre-Validation Activities cluster_1 Phase 2: Method Transfer and Execution cluster_2 Phase 3: Data Analysis and Reporting A Define Scope and Acceptance Criteria B Develop Validation Protocol A->B C Qualify Materials (Standards & Reagents) B->C D Transferring Lab: Method Demonstration E Receiving Lab: Method Familiarization D->E F Comparative Testing of Standardized Samples E->F G Statistical Analysis of Results (e.g., t-test, F-test) H Compare Results to Acceptance Criteria G->H I Final Validation Report H->I end I->end start start->A

Inter-laboratory validation workflow.

Proposed Analytical Method for this compound

While numerous validated methods exist for Tadalafil, this

Unveiling the Genotoxic Profiles: A Comparative Assessment of Tadalafil and its Metabolite, Desmethylene Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, a thorough evaluation of the genotoxic potential of a drug candidate and its metabolites is a cornerstone of preclinical safety assessment. This guide provides a comparative analysis of the genotoxicity of Tadalafil (B1681874), the active ingredient in Cialis, and its primary metabolite, Desmethylene Tadalafil. This comparison is crucial for researchers, scientists, and drug development professionals to understand the safety profile of Tadalafil and the regulatory importance of evaluating its related impurities.

Quantitative Genotoxicity Data

A comprehensive review of publicly available safety data reveals that Tadalafil has been evaluated in a standard battery of genotoxicity assays. In contrast, there is a notable absence of publicly available genotoxicity data for its metabolite, Desmethylene Tadatfil.

Table 1: Summary of Genotoxicity Findings for Tadalafil

AssayTest SystemMetabolic ActivationConcentration/DoseResult
Ames TestS. typhimurium, E. coliWith and WithoutNot specifiedNon-mutagenic[1]
Mammalian Cell MutationNot specifiedNot specifiedNot specifiedNon-mutagenic[1]
Chromosomal AberrationHuman LymphocytesWith and WithoutNot specifiedNon-clastogenic[1]
Micronucleus TestRatIn vivoNot specifiedNon-clastogenic[1]

This compound: No publicly available data from genotoxicity studies (Ames test, micronucleus assay, chromosomal aberration assay) were found.

Experimental Protocols

The following are detailed methodologies for the key genotoxicity assays typically employed in the assessment of pharmaceutical compounds, and which were used to evaluate Tadalafil.

1. Bacterial Reverse Mutation Assay (Ames Test)

This assay is designed to detect gene mutations induced by the test article.

  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used.

  • Procedure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from induced rat liver). Following exposure, the bacteria are plated on a minimal medium. The number of revertant colonies (colonies that have mutated back to a prototrophic state) is counted.

  • Evaluation Criteria: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control.

2. In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[2][3]

  • Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are used.[2]

  • Procedure: The cells are treated with the test compound at several concentrations, with and without metabolic activation.[2] After a suitable treatment period, the cells are arrested in metaphase, harvested, and chromosomes are prepared for microscopic examination.[4]

  • Evaluation Criteria: The percentage of cells with structural chromosomal aberrations (e.g., breaks, gaps, exchanges) is determined. A compound is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of aberrant cells.[3]

3. In Vivo Mammalian Erythrocyte Micronucleus Test

This test assesses the potential of a compound to induce chromosomal damage or damage to the mitotic apparatus in vivo.

  • Test System: Typically, rodents (e.g., rats or mice) are used.

  • Procedure: The animals are administered the test compound, usually via the clinical route of administration. At appropriate time intervals after treatment, bone marrow or peripheral blood samples are collected. The erythrocytes are then analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.

  • Evaluation Criteria: A statistically significant, dose-dependent increase in the frequency of micronucleated erythrocytes in the treated groups compared to the control group indicates a positive result.

Visualizing the Assessment Process

To better illustrate the standard procedures and logical relationships in genotoxicity testing, the following diagrams are provided.

Genotoxicity_Testing_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_evaluation Evaluation cluster_outcome Outcome Ames Ames Test (Bacterial Reverse Mutation) WeightOfEvidence Weight of Evidence Analysis Ames->WeightOfEvidence Positive result triggers in vivo testing ChrAb Chromosomal Aberration Test (Mammalian Cells) ChrAb->WeightOfEvidence Positive result triggers in vivo testing MLA Mouse Lymphoma Assay (Gene Mutation) MLA->WeightOfEvidence Positive result triggers in vivo testing Micronucleus Micronucleus Test (Rodent) Genotoxic Genotoxic Potential Identified Micronucleus->Genotoxic Positive NonGenotoxic No Genotoxic Potential Micronucleus->NonGenotoxic Negative Comet Comet Assay (DNA Strand Breaks) Comet->Genotoxic Positive Comet->NonGenotoxic Negative WeightOfEvidence->Micronucleus WeightOfEvidence->Comet WeightOfEvidence->NonGenotoxic Negative in vitro & in vivo TestArticle Test Article (e.g., this compound) TestArticle->Ames TestArticle->ChrAb TestArticle->MLA

Standard workflow for genotoxicity assessment.

Drug_Impurity_Safety_Assessment cluster_drug Parent Drug cluster_impurity Impurity / Metabolite Tadalafil Tadalafil Tadalafil_Safety Established Safety Profile (Non-genotoxic) Tadalafil->Tadalafil_Safety undergoes Desmethylene_Tadalafil This compound Tadalafil->Desmethylene_Tadalafil metabolizes to / contains Desmethylene_Tadalafil_Safety Genotoxicity Data Gap (Publicly Unavailable) Desmethylene_Tadalafil->Desmethylene_Tadalafil_Safety requires independent Regulatory_Action Further Testing & Risk Assessment Desmethylene_Tadalafil_Safety->Regulatory_Action leads to need for

Drug and impurity relationship in safety assessment.

Discussion and Conclusion

However, the absence of publicly available genotoxicity data for this compound represents a significant data gap. As a known metabolite and potential impurity of Tadalafil,[5][6][7] understanding its genotoxic potential is critical. Regulatory guidelines often require that impurities present above a certain threshold be evaluated for their genotoxic potential. Without specific data for this compound, a complete safety assessment is challenging.

For researchers and professionals in drug development, this comparison underscores a critical principle: the safety profile of a parent drug does not automatically extend to its metabolites and impurities. Each entity must be considered on its own merits. The case of Tadalafil and this compound highlights the necessity of either conducting the relevant genotoxicity studies for significant impurities or providing a scientifically rigorous justification for why such studies are not necessary.

References

Safety Operating Guide

Proper Disposal of Desmethylene Tadalafil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Desmethylene Tadalafil based on available safety information for analogous compounds. It is imperative to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS), and to comply with all applicable federal, state, and local regulations.

Essential Safety and Logistical Information
Core Principles of Disposal

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[2][3]. Under no circumstances should this compound be discharged into sewer systems or allowed to contaminate water sources, foodstuffs, or animal feed[2].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

Waste Identification and Segregation
  • Hazardous Waste Determination: All materials contaminated with this compound must be considered hazardous waste. This includes:

    • The pure compound

    • Solutions containing the compound

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats

    • Contaminated laboratory supplies (e.g., absorbent paper, wipes, pipette tips)

  • Segregation: It is crucial to segregate this compound waste from other laboratory waste streams to prevent accidental chemical reactions[2].

Containerization
  • Designated Container: Use a designated, chemically compatible, and clearly labeled hazardous waste container[2].

  • Container Integrity: The container must be in good condition, with a secure, leak-proof screw-on cap to prevent spills[2]. The original manufacturer's container is often a suitable choice for the pure chemical[2].

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label should explicitly identify the contents as "this compound Waste" and include the date when the first item of waste was added[2].

Storage
  • Designated Storage Area: Store the hazardous waste container in a designated, well-ventilated, and secure area[2].

  • Safety Precautions: The storage area should be away from drains and incompatible materials[2]. Keep the container away from heat, sparks, and open flames[4].

  • Secondary Containment: Utilize secondary containment, such as a chemically resistant tray, to capture any potential leaks or spills[2].

  • Storage Limits: Adhere to your institution's regulations regarding the maximum time and quantity for storing hazardous waste[2].

Disposal of Empty Containers
  • Triple-Rinse Procedure: Empty containers that once held this compound must be properly managed. Implement a triple-rinse procedure using a suitable solvent that can effectively remove any chemical residue[2].

  • Rinsate Collection: The solvent rinsate from the triple-rinse procedure must be collected and treated as hazardous waste[2].

  • Final Container Disposal: After the triple-rinse, the container can often be disposed of in the regular trash. However, it is best practice to puncture or otherwise render the container unusable to prevent its reuse. Always confirm your institution's specific procedures for the disposal of empty chemical containers[2].

Final Disposal
  • Approved Waste Disposal Plant: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor[1].

  • Regulatory Compliance: Ensure that the disposal of all this compound waste complies with all applicable federal, state, and local regulations[5]. The U.S. Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA)[2].

Quantitative Data Summary

At present, specific quantitative data for the disposal of this compound, such as concentration limits for different disposal methods, are not available in the public domain. The following table provides a qualitative summary based on the disposal guidelines for analogous compounds.

ParameterGuidelineSource
Disposal Method Incineration in an approved facility; disposal via a licensed chemical destruction plant.[2][3]
Sewer/Drain Disposal Strictly prohibited.[2][6]
Waste Classification Should be managed as hazardous waste.[2]
Contaminated Materials All contaminated materials (PPE, lab supplies) must be treated as hazardous waste.[2][7]

Experimental Protocols

Detailed experimental protocols for the chemical degradation or neutralization of this compound are not publicly available. The recommended procedure is to transfer the chemical waste to a specialized disposal facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DesmethyleneTadalafilDisposal start Start: This compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate empty_container Empty Container? identify->empty_container Check if container is empty containerize Properly Containerize and Label segregate->containerize storage Store in Designated Secure Area containerize->storage disposal_decision Arrange for Professional Disposal? storage->disposal_decision approved_facility Dispose via Approved Waste Disposal Plant disposal_decision->approved_facility Yes end End: Compliant Disposal approved_facility->end empty_container->segregate No (contains waste) triple_rinse Triple-Rinse Container empty_container->triple_rinse Yes rinsate_waste Collect Rinsate as Hazardous Waste triple_rinse->rinsate_waste final_container_disposal Dispose of Punctured Container in Trash (per institutional policy) triple_rinse->final_container_disposal rinsate_waste->containerize final_container_disposal->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethylene Tadalafil
Reactant of Route 2
Desmethylene Tadalafil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.